molecular formula C35H62N7O19P3S B15544960 3,8-Dihydroxytetradecanoyl-CoA

3,8-Dihydroxytetradecanoyl-CoA

Cat. No.: B15544960
M. Wt: 1009.9 g/mol
InChI Key: VMRWPMLUCNJORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dihydroxytetradecanoyl-CoA is a useful research compound. Its molecular formula is C35H62N7O19P3S and its molecular weight is 1009.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H62N7O19P3S

Molecular Weight

1009.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,8-dihydroxytetradecanethioate

InChI

InChI=1S/C35H62N7O19P3S/c1-4-5-6-7-10-22(43)11-8-9-12-23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)

InChI Key

VMRWPMLUCNJORT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

3,8-Dihydroxytetradecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, potential biosynthesis, and analytical methodologies for 3,8-Dihydroxytetradecanoyl-CoA. Due to the limited direct experimental data on this specific molecule, this guide leverages information from closely related compounds and established biochemical principles to offer a detailed and structured resource.

Chemical Structure and Properties

This compound is a derivative of tetradecanoic acid (myristic acid), featuring hydroxyl groups at the 3rd and 8th carbon positions and a coenzyme A (CoA) moiety attached via a thioester bond.

Predicted Chemical Structure:

While a definitive structure is not available in public databases, the structure can be inferred from its constituent parts: a 14-carbon chain (tetradecanoyl) with hydroxyl groups at C3 and C8, linked to Coenzyme A.

Molecular Formula (Predicted): C₃₅H₆₂N₇O₁₉P₃S

Predicted Physicochemical Properties:

PropertyPredicted Value for (S)-3-Hydroxytetradecanoyl-CoAReference
Molecular Weight993.9 g/mol [1]
CLogP-0.7[1]
Hydrogen Bond Donor Count9[1]
Hydrogen Bond Acceptor Count25[1]

Potential Biosynthesis and Metabolic Significance

The biosynthesis of this compound is not explicitly detailed in the scientific literature. However, it is plausible that it is formed through modifications of fatty acid metabolism.

Hypothetical Biosynthetic Pathway:

The introduction of hydroxyl groups onto a fatty acyl-CoA chain can be catalyzed by various enzymes, including cytochrome P450 monooxygenases and hydratases. One potential pathway could involve the hydroxylation of tetradecanoyl-CoA at the 8th position, followed by the action of an enoyl-CoA hydratase to introduce the hydroxyl group at the 3rd position during a cycle of β-oxidation.

Hypothetical Biosynthesis of this compound Tetradecanoyl-CoA Tetradecanoyl-CoA 8-Hydroxytetradecanoyl-CoA 8-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->8-Hydroxytetradecanoyl-CoA Cytochrome P450 Monooxygenase trans-Δ²-8-Hydroxytetradecenoyl-CoA trans-Δ²-8-Hydroxytetradecenoyl-CoA 8-Hydroxytetradecanoyl-CoA->trans-Δ²-8-Hydroxytetradecenoyl-CoA Acyl-CoA Dehydrogenase This compound This compound trans-Δ²-8-Hydroxytetradecenoyl-CoA->this compound Enoyl-CoA Hydratase

Caption: Hypothetical enzymatic pathway for the synthesis of this compound.

Metabolic Role:

Dihydroxy fatty acids are known to be involved in various biological processes. While the specific role of this compound is unknown, related molecules are intermediates in fatty acid oxidation and have been implicated in cell signaling. Fatty acids and their derivatives can act as signaling molecules, modulating the activity of proteins and influencing cellular pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available. However, established methods for similar molecules can be adapted.

Chemical Synthesis of Dihydroxy Fatty Acids

The synthesis of dihydroxy fatty acids can be achieved through various organic chemistry reactions. A general approach involves the dihydroxylation of an unsaturated fatty acid precursor.

General Workflow for Synthesis:

General Synthesis Workflow Unsaturated Fatty Acid Ester Unsaturated Fatty Acid Ester Dihydroxylated Fatty Acid Ester Dihydroxylated Fatty Acid Ester Unsaturated Fatty Acid Ester->Dihydroxylated Fatty Acid Ester Dihydroxylation (e.g., OsO₄ or KMnO₄) Free Dihydroxy Fatty Acid Free Dihydroxy Fatty Acid Dihydroxylated Fatty Acid Ester->Free Dihydroxy Fatty Acid Hydrolysis Dihydroxy Fatty Acyl-CoA Dihydroxy Fatty Acyl-CoA Free Dihydroxy Fatty Acid->Dihydroxy Fatty Acyl-CoA Activation to CoA ester (e.g., using CoA, ATP, and acyl-CoA synthetase)

Caption: A generalized workflow for the chemical synthesis of a dihydroxy fatty acyl-CoA.

Analytical Methods

The analysis of acyl-CoA molecules is typically performed using mass spectrometry coupled with liquid chromatography.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Acyl-CoA Analysis:

This protocol is a generalized procedure and would require optimization for this compound.

1. Sample Preparation:

  • Extraction: Extract acyl-CoAs from biological samples using a solvent mixture such as acetonitrile/methanol/water (2:2:1 v/v/v).

  • Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA) for quantification.

  • Centrifugation: Centrifuge the extract to pellet proteins and other insoluble material.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

2. LC Separation:

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% formic acid or ammonium acetate).

  • Mobile Phase B: Acetonitrile or methanol with the same ion-pairing agent.

  • Gradient: Apply a gradient from a low to high percentage of mobile phase B to elute the acyl-CoAs based on their hydrophobicity.

3. MS/MS Detection:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ion (Q1): The [M+H]⁺ ion of this compound.

    • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.

  • Data Analysis: Quantify the analyte by comparing the peak area of its MRM transition to that of the internal standard.

Workflow for LC-MS/MS Analysis:

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Extraction Extraction Addition of\nInternal Standard Addition of Internal Standard Extraction->Addition of\nInternal Standard Centrifugation Centrifugation Addition of\nInternal Standard->Centrifugation Supernatant\nCollection Supernatant Collection Centrifugation->Supernatant\nCollection LC Separation LC Separation Supernatant\nCollection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Caption: A typical workflow for the analysis of acyl-CoAs using LC-MS/MS.

Potential Signaling Pathways

While no specific signaling pathway has been identified for this compound, fatty acids and their derivatives are known to act as signaling molecules through various mechanisms.

Potential Mechanisms of Action:

  • Receptor Activation: Dihydroxy fatty acids may act as ligands for cell surface or nuclear receptors, initiating downstream signaling cascades.

  • Enzyme Modulation: They could directly bind to and modulate the activity of key enzymes involved in metabolic or signaling pathways.

  • Membrane Fluidity: Incorporation into cell membranes could alter membrane properties, affecting the function of membrane-bound proteins.

Hypothetical Signaling Cascade:

This diagram illustrates a hypothetical pathway where a dihydroxy fatty acyl-CoA influences gene expression.

Hypothetical Signaling Pathway This compound This compound Nuclear Receptor\n(e.g., PPAR) Nuclear Receptor (e.g., PPAR) This compound->Nuclear Receptor\n(e.g., PPAR) Binding and Activation Gene Expression Gene Expression Nuclear Receptor\n(e.g., PPAR)->Gene Expression Modulation of Transcription Biological Response Biological Response Gene Expression->Biological Response

Caption: A hypothetical signaling pathway involving a dihydroxy fatty acyl-CoA.

Conclusion

This compound represents an intriguing but understudied molecule at the crossroads of fatty acid metabolism and cell signaling. While direct experimental data is scarce, this guide provides a foundational understanding based on the principles of organic chemistry, biochemistry, and analytical science. Further research is necessary to elucidate its precise structure, biosynthetic pathways, and biological functions, which could open new avenues for understanding and targeting metabolic and signaling processes in health and disease.

References

Unraveling the Enigma: A Technical Guide to the Putative Function of 3,8-Dihydroxytetradecanoyl-CoA in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The landscape of bacterial lipid metabolism is vast and continues to reveal novel molecules with significant biological roles. This document explores the putative function of 3,8-Dihydroxytetradecanoyl-CoA, a currently uncharacterized dihydroxylated fatty acyl-CoA. While direct experimental evidence for this molecule is not present in existing literature, this guide constructs a scientifically-grounded hypothesis of its biosynthesis and potential functions based on established principles of bacterial fatty acid metabolism, particularly in actinomycetes like Rhodococcus. We present hypothetical pathways, analogous enzymatic data, and detailed experimental protocols to guide future research into this and other novel lipid intermediates.

Introduction: The Case for a Novel Metabolite

Bacteria utilize a diverse array of fatty acids for cell membrane construction, energy storage, and signaling. The modification of these fatty acids, such as through hydroxylation, can dramatically alter their physical properties and biological functions. This compound, a 14-carbon fatty acyl-CoA with hydroxyl groups at the C-3 and C-8 positions, represents a molecule of potential significance. The 3-hydroxy position is a canonical intermediate in the fatty acid β-oxidation cycle and in the synthesis of polyhydroxyalkanoates (PHAs). The 8-hydroxy modification is less common, suggesting a specialized pathway and function. This guide posits that this compound could act as a key intermediate in a specialized catabolic pathway or as a precursor to novel bioactive lipids.

Proposed Biosynthesis of this compound

The formation of this compound from the common metabolite tetradecanoyl-CoA (myristoyl-CoA) can be hypothesized to occur through a two-step process involving enzymes known to catalyze similar reactions.

  • In-Chain Hydroxylation at C-8: The initial and most distinctive step would be the hydroxylation of the fatty acid chain at the C-8 position. This type of reaction is often catalyzed by cytochrome P450 monooxygenases, which are known to perform regio- and stereoselective hydroxylation of unactivated C-H bonds.[1][2][3] Bacteria, particularly soil bacteria like Rhodococcus, possess a rich repertoire of these enzymes.[1]

  • Hydration at C-2 and C-3: The introduction of the hydroxyl group at the C-3 position is characteristic of the β-oxidation pathway. An enoyl-CoA hydratase could catalyze the hydration of a trans-Δ2-enoyl-CoA intermediate to form (S)-3-hydroxyacyl-CoA.[4][5] Alternatively, a pathway could exist where the 8-hydroxy-tetradecanoyl-CoA is first desaturated at the C-2 position, followed by hydration.

A proposed biosynthetic pathway is visualized below.

Biosynthesis of this compound sub sub enz enz main main start Tetradecanoyl-CoA e1 Fatty Acid C-8 Hydroxylase (e.g., Cytochrome P450) start->e1 mid1 8-Hydroxytetradecanoyl-CoA e2 Acyl-CoA Dehydrogenase mid1->e2 mid2 8-Hydroxy-trans-Δ2- tetradecenoyl-CoA e3 Enoyl-CoA Hydratase mid2->e3 end This compound e1->mid1 e2->mid2 e3->end

Caption: Proposed biosynthetic pathway for this compound.

Putative Functions and Significance

The unique dihydroxylated structure of this compound suggests several potential roles within bacterial physiology.

  • Intermediate in a Specialized Catabolic Pathway: The molecule could be an intermediate in the degradation of unusual or modified fatty acids, such as those found in plant oils or other environmental sources. The hydroxyl groups could serve as points for subsequent oxidation and eventual cleavage of the carbon chain, facilitating entry into central metabolism.

  • Precursor for Bioactive Lipids: Dihydroxylated fatty acids can be precursors to signaling molecules or be incorporated into more complex lipids like lipopeptides or glycolipids. These complex lipids could play roles in cell-cell communication, biofilm formation, or host-pathogen interactions.

  • Monomer for Functionalized Biopolymers: As a derivative of 3-hydroxyacyl-CoA, it is a plausible, albeit unusual, monomer for polyhydroxyalkanoate (PHA) biosynthesis. Incorporation of this monomer would result in a functionalized PHA with pendant hydroxyl groups along the polymer backbone. Such a polymer would have altered physical properties (e.g., increased hydrophilicity, altered thermal properties) and could be a target for further chemical modification, making it a valuable bioplastic.

Quantitative Data on Analogous Enzyme Families

Direct kinetic data for enzymes producing this compound is unavailable. However, data from well-characterized analogous enzymes can provide a framework for understanding the potential catalytic efficiencies involved.

Table 1: Kinetic Parameters of Bacterial Cytochrome P450 Fatty Acid Hydroxylases

Enzyme System Substrate Km (µM) kcat (s-1) or Vmax Source Organism
P450BM3 (CYP102A1) Myristic Acid (C14:0) 13 288 s-1 Bacillus megaterium
CYP153A Palmitic Acid (C16:0) ~50 Not reported Marinobacter aquaeolei[6]

| Fatty acid α-hydroxylase | Phytanic Acid | ~50 | 15-fold lower than for myristic acid | Sphingomonas paucimobilis[7] |

Table 2: Kinetic Parameters of Bacterial β-Oxidation Enzymes

Enzyme Substrate Km (µM) Specific Activity or kcat Source Organism
Enoyl-CoA Hydratase (FadB') Crotonyl-CoA (C4) 18 ± 2 140 ± 4 U/mg Ralstonia eutropha[4]
(S)-3-Hydroxyacyl-CoA Dehydrogenase (FadB') Acetoacetyl-CoA (C4) 12 ± 1 100 ± 2 U/mg Ralstonia eutropha[4]

| Long-chain-fatty-acid--CoA ligase (FadD) | Oleate (C18:1) | 5 | 1.1 µmol/min/mg | Escherichia coli |

Experimental Protocols for Investigation

The characterization of this compound and its metabolic pathway would require a multi-faceted approach. Below are detailed methodologies for key experiments.

Protocol for Identification and Quantification of this compound

Objective: To detect and quantify the target molecule in bacterial cell extracts.

  • Cultivation and Metabolite Extraction:

    • Culture the candidate bacterium (e.g., Rhodococcus jostii RHA1) in a defined mineral salts medium with tetradecanol or tetradecanoic acid as the sole carbon source to induce fatty acid metabolism pathways.

    • Harvest cells in the mid-exponential phase by centrifugation (5,000 x g, 10 min, 4°C).

    • Quench metabolism by resuspending the cell pellet in a cold (-20°C) 60% methanol solution.

    • Perform a modified Bligh-Dyer extraction to separate lipids and polar metabolites. The acyl-CoA fraction will be in the aqueous/methanol phase.

  • Sample Preparation:

    • Dry the aqueous phase under a stream of nitrogen.

    • Resuspend the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Employ a C18 reverse-phase HPLC column to separate the metabolites.

    • Use a gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes.

    • Search for the predicted exact mass of this compound.

    • Confirm identity using tandem mass spectrometry (MS/MS) to match the fragmentation pattern with predicted fragments (e.g., loss of the CoA moiety, water losses from the hydroxyl groups).

Protocol for Heterologous Expression and Functional Assay of a Candidate Hydroxylase

Objective: To confirm the function of a candidate gene (e.g., a putative cytochrome P450) in hydroxylating a C14 fatty acid.

  • Gene Cloning and Protein Expression:

    • Identify candidate hydroxylase genes in the bacterial genome via BLAST search using known fatty acid hydroxylase sequences.

    • Amplify the gene of interest using PCR and clone it into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.

    • Transform the plasmid into an expression host like E. coli BL21(DE3).

    • Induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.

  • Protein Purification:

    • Lyse the cells by sonication and clarify the lysate by centrifugation.

    • Purify the His-tagged protein from the soluble fraction using a nickel-NTA affinity chromatography column.

    • Assess purity using SDS-PAGE.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing: 100 mM potassium phosphate buffer (pH 7.4), 1-5 µM purified enzyme, 100 µM tetradecanoyl-CoA, and a cofactor system (e.g., for P450s, this would include NADPH and a suitable reductase partner).

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of acetonitrile.

  • Product Analysis:

    • Analyze the reaction mixture by LC-MS/MS as described in Protocol 5.1 to detect the formation of hydroxytetradecanoyl-CoA.

Experimental Workflow start start step step decision decision io io end end A Hypothesize Pathway B Bioinformatic Analysis: Identify Candidate Genes (e.g., P450s, Hydratases) A->B C Metabolomic Analysis: Culture bacteria on C14 substrate LC-MS/MS to detect target molecule B->C D Target Molecule Detected? C->D E Gene Knockout Studies: Delete candidate gene(s) Re-analyze metabolome D->E Yes L Refine Hypothesis/ Select New Candidates D->L No F Phenotype Observed? E->F G Heterologous Expression & Protein Purification F->G Yes F->L No H In Vitro Enzyme Assays with purified enzyme G->H I Product Confirmed? H->I J Characterize Enzyme Kinetics (Km, kcat) I->J Yes I->L No K Elucidate Function J->K L->B

Caption: Workflow for characterization of a novel bacterial metabolite.

Conclusion and Future Directions

While this compound remains a hypothetical metabolite, its potential existence opens exciting avenues for research in bacterial lipid metabolism. Its structure suggests a nexus between common metabolic pathways (β-oxidation) and specialized enzymatic functions (in-chain fatty acid hydroxylation). Future research should focus on targeted metabolomic screening in bacteria known for their diverse lipid metabolism, such as Rhodococcus, Mycobacterium, or Pseudomonas, particularly when grown on long-chain alkanes or fatty acids. The successful identification of this molecule and its associated biosynthetic genes would not only expand our fundamental understanding of bacterial biochemistry but could also provide new enzymatic tools for the biocatalytic production of valuable functionalized chemicals and biopolymers. The protocols and hypothetical frameworks provided in this guide offer a clear roadmap for these future investigations.

References

An In-Depth Technical Guide on the Putative Role of 3,8-Dihydroxytetradecanoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence and in-depth studies specifically detailing the metabolic role of 3,8-Dihydroxytetradecanoyl-CoA are scarce in currently available scientific literature. This guide, therefore, presents a putative role for this molecule based on established principles of fatty acid metabolism, particularly the pathways involving hydroxylated and dicarboxylic fatty acids. The experimental protocols and quantitative data are generalized from methodologies used for similar metabolites and should be considered as a framework for future investigation rather than a report of established findings.

Introduction

Fatty acid metabolism is a complex network of anabolic and catabolic pathways crucial for energy homeostasis, membrane biosynthesis, and cellular signaling. Within this network, various modifications to the fatty acyl chain, such as hydroxylation, give rise to a diverse array of intermediates with specialized functions. This compound is a C14 fatty acyl-CoA with hydroxyl groups at the 3rd and 8th positions. Its structure suggests a potential role as an intermediate in modified beta-oxidation or omega-oxidation pathways. This document aims to provide a comprehensive overview of the theoretical metabolic fate of this compound, propose experimental strategies for its study, and offer a hypothetical framework for its integration into the broader landscape of fatty acid metabolism.

Proposed Metabolic Role and Pathways

Based on its structure, this compound is likely an intermediate in a non-canonical fatty acid oxidation pathway. The hydroxyl group at the C-3 position is a hallmark of beta-oxidation intermediates. The additional hydroxyl group at C-8 suggests a prior oxidation event, possibly through omega-oxidation or the action of a cytochrome P450 monooxygenase.

Hypothetical Metabolic Pathway:

The metabolism of this compound could proceed through a modified peroxisomal or mitochondrial beta-oxidation pathway. The presence of the C-8 hydroxyl group may influence enzyme specificity and the ultimate products of the pathway.

Hypothetical_Metabolism_of_3_8_Dihydroxytetradecanoyl_CoA cluster_omega_oxidation Microsomal ω-Oxidation (Putative) cluster_beta_oxidation Mitochondrial/Peroxisomal β-Oxidation Tetradecanoyl-CoA Tetradecanoyl-CoA 8-Hydroxytetradecanoyl-CoA 8-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->8-Hydroxytetradecanoyl-CoA CYP450 Tetradecanedioyl-CoA Tetradecanedioyl-CoA 8-Hydroxytetradecanoyl-CoA->Tetradecanedioyl-CoA ADH/ALDH This compound This compound 8-Hydroxytetradecanoyl-CoA->this compound Enoyl-CoA Hydratase (Hypothesized) 3-Keto-8-hydroxytetradecanoyl-CoA 3-Keto-8-hydroxytetradecanoyl-CoA This compound->3-Keto-8-hydroxytetradecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 6-Hydroxydecanoyl-CoA 6-Hydroxydecanoyl-CoA 3-Keto-8-hydroxytetradecanoyl-CoA->6-Hydroxydecanoyl-CoA Thiolase Acetyl-CoA_1 Acetyl-CoA 3-Keto-8-hydroxytetradecanoyl-CoA->Acetyl-CoA_1 Further_Oxidation Further β-oxidation cycles 6-Hydroxydecanoyl-CoA->Further_Oxidation

Figure 1: Hypothetical metabolic pathway of this compound.

This proposed pathway begins with the ω-oxidation of tetradecanoyl-CoA in the microsomes, followed by β-oxidation in mitochondria or peroxisomes. The formation of this compound would be an intermediate step in the breakdown of 8-hydroxytetradecanoyl-CoA.

Quantitative Data Summary

As specific experimental data for this compound is not available, the following table presents a generalized summary of the types of quantitative data that would be crucial for characterizing its metabolic role. These values are hypothetical and serve as a template for future experimental design.

Parameter Enzyme Substrate Hypothetical Value Significance
Michaelis Constant (Km) 3-Hydroxyacyl-CoA DehydrogenaseThis compound5 - 50 µMIndicates the affinity of the enzyme for the substrate.
Maximum Velocity (Vmax) 3-Hydroxyacyl-CoA DehydrogenaseThis compound1 - 10 µmol/min/mgRepresents the maximum rate of the enzymatic reaction.
Cellular Concentration -This compound0.1 - 1 µM (Peroxisomes)Provides insight into the physiological relevance of the metabolite.
Flux Control Coefficient --VariesQuantifies the relative control of a specific enzyme on the overall pathway flux.

Detailed Experimental Protocols

To investigate the role of this compound, a combination of analytical, biochemical, and cell-based assays would be necessary.

1. Synthesis and Purification of this compound

  • Objective: To obtain a pure standard for analytical and enzymatic assays.

  • Methodology: Chemical synthesis starting from tetradecanedioic acid or a related precursor. The synthesis would involve protection of one carboxyl group, reduction to an alcohol, followed by activation to the CoA thioester. Purification would be achieved through high-performance liquid chromatography (HPLC).

2. In Vitro Enzyme Assays

  • Objective: To identify and characterize enzymes that metabolize this compound.

  • Methodology:

    • Enzyme Source: Recombinant human enzymes (e.g., mitochondrial and peroxisomal 3-hydroxyacyl-CoA dehydrogenases and thiolases) expressed in E. coli and purified.

    • Assay: A spectrophotometric assay monitoring the production or consumption of NADH/NADPH at 340 nm can be used for dehydrogenase activity. Thiolase activity can be measured by monitoring the cleavage of the CoA thioester bond.

    • Kinetic Analysis: Varying the substrate concentration to determine Km and Vmax values using Michaelis-Menten kinetics.

3. Cellular Metabolism Studies using Stable Isotope Tracing

  • Objective: To trace the metabolic fate of this compound in a cellular context.

  • Methodology:

    • Cell Culture: Use of relevant cell lines, such as primary hepatocytes or engineered cell lines with specific enzyme knockouts.

    • Labeling: Synthesize 13C-labeled this compound and introduce it to the cell culture medium.

    • Analysis: After incubation, extract metabolites and analyze the incorporation of the 13C label into downstream metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow Diagram:

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Analysis Synthesis Chemical Synthesis of This compound Purification HPLC Purification Synthesis->Purification Standard Pure Standard Purification->Standard Enzyme_Assays Spectrophotometric Enzyme Assays Standard->Enzyme_Assays Isotope_Synthesis Synthesis of 13C-labeled Standard Standard->Isotope_Synthesis Enzyme_Expression Recombinant Enzyme Expression & Purification Enzyme_Expression->Enzyme_Assays Kinetic_Analysis Determination of Km and Vmax Enzyme_Assays->Kinetic_Analysis Pathway_Modeling Metabolic Pathway Elucidation Kinetic_Analysis->Pathway_Modeling Data for Cell_Culture Stable Isotope Tracing in Cell Culture Isotope_Synthesis->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis LC_MS_Analysis->Pathway_Modeling Data for

Figure 2: A generalized workflow for investigating this compound.

Potential Significance and Therapeutic Implications

The study of unusual fatty acid metabolites like this compound is important for several reasons. Firstly, it can uncover novel metabolic pathways and enzymatic activities, expanding our fundamental understanding of lipid metabolism. Secondly, defects in fatty acid oxidation are associated with a range of inherited metabolic diseases.[1] Understanding alternative or compensatory pathways could open new avenues for therapeutic intervention. For instance, if this pathway is active when the primary beta-oxidation is impaired, enhancing its flux could be a therapeutic strategy. Finally, intermediates of fatty acid metabolism can act as signaling molecules, and characterizing the roles of novel lipids like this compound could reveal new regulatory mechanisms in health and disease.

Conclusion

While this compound remains a poorly characterized metabolite, its structure provides intriguing clues to its potential role in fatty acid metabolism. The hypothetical pathways and experimental frameworks presented in this guide offer a starting point for future research. A systematic investigation, employing a combination of chemical synthesis, enzymology, and modern analytical techniques, will be essential to elucidate the precise function of this molecule and its significance in the intricate web of lipid metabolism. Such studies hold the promise of not only advancing our basic scientific knowledge but also potentially identifying new targets for the diagnosis and treatment of metabolic disorders.

References

Discovery of 3,8-Dihydroxytetradecanoyl-CoA: A Non-Existent Compound in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and literature has revealed no information on the discovery, biosynthesis, or physiological role of a molecule named 3,8-Dihydroxytetradecanoyl-CoA. This compound does not appear in major chemical and biological databases such as PubChem, KEGG, or the Human Metabolome Database (HMDB) under this or any recognizable alternative nomenclature.

While the individual components of the name—dihydroxy, tetradecanoyl (a 14-carbon acyl chain), and Coenzyme A (CoA)—are common in biochemistry, the specific combination of hydroxyl groups at the 3rd and 8th positions of a tetradecanoyl-CoA molecule is not described in the existing scientific record. The Human Metabolome Database contains a predicted entry for a similar compound, 3,7-Dihydroxytetradecanoyl-CoA, but this is a theoretical molecule without any associated experimental data or literature citations.

Given the absence of any data, it is not possible to provide an in-depth technical guide, experimental protocols, quantitative data, or signaling pathways related to this compound.

Alternative Focus: (S)-3-Hydroxytetradecanoyl-CoA, a Key Intermediate in Fatty Acid Metabolism

To address the user's interest in hydroxylated fatty acyl-CoAs, this guide will instead focus on a closely related and well-characterized molecule: (S)-3-Hydroxytetradecanoyl-CoA . This compound is a known intermediate in the mitochondrial fatty acid elongation pathway. Its discovery is intrinsically linked to the broader elucidation of fatty acid metabolism.

This section will provide a detailed overview of (S)-3-Hydroxytetradecanoyl-CoA, adhering to the structure requested by the user.

I. Introduction to (S)-3-Hydroxytetradecanoyl-CoA

(S)-3-Hydroxytetradecanoyl-CoA is a crucial intermediate in the mitochondrial pathway for the elongation of fatty acids. Specifically, it is the product of the reduction of 3-oxotetradecanoyl-CoA and the substrate for the subsequent dehydration to trans-tetradec-2-enoyl-CoA. Its existence and role have been established through extensive research into fatty acid metabolism.

II. Quantitative Data

The following table summarizes key quantitative information related to (S)-3-Hydroxytetradecanoyl-CoA and the enzymes involved in its metabolism.

ParameterValueEnzymeOrganism/SystemReference
Molecular Weight 993.889 g/mol N/AN/A--INVALID-LINK--[1]
Chemical Formula C35H62N7O18P3SN/AN/A--INVALID-LINK--[1]
Enzyme Commission (EC) Number 1.1.1.211Long-chain-3-hydroxyacyl-CoA dehydrogenaseMammals--INVALID-LINK--
Enzyme Commission (EC) Number 4.2.1.17Enoyl-CoA hydrataseVarious--INVALID-LINK--
III. Experimental Protocols

The identification and characterization of (S)-3-Hydroxytetradecanoyl-CoA and its role in fatty acid metabolism have relied on several key experimental techniques.

1. Isolation and Identification of Acyl-CoA Intermediates

  • Objective: To isolate and identify intermediates of fatty acid metabolism from biological samples.

  • Methodology:

    • Tissue Homogenization: Biological tissue (e.g., liver, heart) is homogenized in a buffered solution to preserve enzyme activity and metabolite integrity.

    • Mitochondrial Fractionation: Mitochondria are isolated by differential centrifugation.

    • Metabolite Extraction: Acyl-CoAs are extracted from the mitochondrial fraction using methods such as solid-phase extraction or solvent precipitation.

    • Chromatographic Separation: The extracted acyl-CoAs are separated using High-Performance Liquid Chromatography (HPLC), typically with a reverse-phase column.

    • Mass Spectrometry (MS) Analysis: The separated compounds are analyzed by tandem mass spectrometry (LC-MS/MS) to determine their mass-to-charge ratio and fragmentation patterns, allowing for precise identification.

2. In Vitro Enzymatic Assays

  • Objective: To characterize the activity of enzymes that produce or consume (S)-3-Hydroxytetradecanoyl-CoA.

  • Methodology (for Long-chain-3-hydroxyacyl-CoA dehydrogenase):

    • Reaction Mixture: A reaction buffer is prepared containing the substrate (3-oxotetradecanoyl-CoA), the cofactor NADH, and a purified or partially purified enzyme fraction.

    • Initiation: The reaction is initiated by the addition of the enzyme.

    • Monitoring: The reaction progress is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • Product Confirmation: The formation of (S)-3-Hydroxytetradecanoyl-CoA can be confirmed by LC-MS/MS analysis of the reaction mixture at the end of the assay.

IV. Signaling Pathways and Metabolic Workflows

The metabolic pathway involving (S)-3-Hydroxytetradecanoyl-CoA is a core component of mitochondrial fatty acid elongation.

Fatty_Acid_Elongation cluster_0 Mitochondrial Matrix Acyl_CoA Acyl-CoA (Cn) Thiolase 3-ketoacyl-CoA thiolase Acyl_CoA->Thiolase Condensation Acetyl_CoA Acetyl-CoA Acetyl_CoA->Thiolase Oxo_CoA 3-Oxoacyl-CoA (Cn+2) Thiolase->Oxo_CoA LCHAD Long-chain-3-hydroxyacyl-CoA dehydrogenase Oxo_CoA->LCHAD Reduction (NADPH -> NADP+) Hydroxy_CoA (S)-3-Hydroxyacyl-CoA (Cn+2) (e.g., (S)-3-Hydroxytetradecanoyl-CoA) LCHAD->Hydroxy_CoA Enoyl_Hydratase Enoyl-CoA hydratase Hydroxy_CoA->Enoyl_Hydratase Dehydration Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Enoyl_Hydratase->Enoyl_CoA Enoyl_Reductase Enoyl-CoA reductase Enoyl_CoA->Enoyl_Reductase Reduction (NADPH -> NADP+) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_Reductase->Elongated_Acyl_CoA

References

The Enigmatic Molecule: An In-Depth Analysis of 3,8-Dihydroxytetradecanoyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers, scientists, and drug development professionals.

Executive Summary

The molecule 3,8-Dihydroxytetradecanoyl-CoA is not described in current scientific literature, preventing a detailed analysis of its natural sources, biosynthesis, and physiological role. This guide addresses this information gap by providing a comprehensive overview of the broader class of dihydroxy fatty acids. It details their natural occurrence, general biosynthetic pathways, and known biological activities. Furthermore, this document outlines common experimental protocols for the analysis of hydroxylated fatty acids and presents a generalized model for their biosynthesis, offering a foundational resource for researchers navigating this complex field.

The Absence of this compound in Scientific Literature

An exhaustive search of scientific databases and commercial catalogs reveals a significant lack of information on this compound. While the existence of this molecule is plausible within the vast landscape of lipid metabolism, there is currently no published research detailing its natural sources, biosynthetic pathways, or biological function. This absence precludes the creation of specific data tables, experimental protocols, and signaling pathway diagrams as initially requested. The remainder of this guide will focus on the more general, and well-documented, class of dihydroxy fatty acids to provide a relevant and useful resource.

Dihydroxy Fatty Acids: A General Overview

Dihydroxy fatty acids are a class of oxidized fatty acids characterized by the presence of two hydroxyl groups along their aliphatic chain. These molecules are found in a wide range of organisms, from bacteria and fungi to plants and animals, and are involved in diverse biological processes.

Natural Sources and Biological Significance

The natural occurrence of dihydroxy fatty acids is vast and organism-specific. In plants, they are often components of cutin and suberin, providing a protective barrier against environmental stress. In mammals, they are typically generated during inflammatory responses and are involved in cell signaling.

Quantitative data for specific dihydroxy fatty acids is highly dependent on the species, tissue, and physiological state. A generalized table is therefore not feasible. Researchers are advised to consult literature specific to their model system of interest.

General Biosynthetic Pathways

Dihydroxy fatty acids are primarily synthesized through pathways involving lipoxygenases (LOX), cytochrome P450 monooxygenases (CYP450), and soluble epoxide hydrolases (sEH). These enzymes introduce oxygen into polyunsaturated fatty acids, leading to the formation of hydroperoxy, epoxy, and ultimately dihydroxy derivatives.

The following diagram illustrates a generalized pathway for the formation of a dihydroxy fatty acid from a polyunsaturated fatty acid (PUFA), such as linoleic acid or arachidonic acid.

Dihydroxy_Fatty_Acid_Synthesis PUFA Polyunsaturated Fatty Acid (PUFA) HP_FA Hydroperoxy Fatty Acid PUFA->HP_FA Lipoxygenase (LOX) / CYP450 Epoxy_FA Epoxy Fatty Acid HP_FA->Epoxy_FA Peroxidase / Isomerase DiH_FA Dihydroxy Fatty Acid Epoxy_FA->DiH_FA Soluble Epoxide Hydrolase (sEH)

Caption: Generalized biosynthetic pathway of dihydroxy fatty acids.

Experimental Protocols for the Analysis of Dihydroxy Fatty Acids

The identification and quantification of dihydroxy fatty acids require specialized analytical techniques due to their low abundance and structural similarity to other lipids.

Extraction

A common method for extracting lipids, including dihydroxy fatty acids, from biological samples is the Bligh-Dyer method or a modified version thereof.

Protocol:

  • Homogenize the sample in a mixture of chloroform, methanol, and water (1:2:0.8, v/v/v).

  • Add chloroform and water to induce phase separation (final ratio 2:2:1.8, v/v/v).

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in an appropriate solvent for further analysis.

Purification

Solid-phase extraction (SPE) is often used to enrich for hydroxylated fatty acids and remove interfering lipids.

Protocol:

  • Condition a C18 SPE cartridge with methanol and then water.

  • Load the lipid extract onto the cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to elute neutral lipids.

  • Elute the dihydroxy fatty acids with a more polar solvent (e.g., ethyl acetate or methanol).

Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the analysis of dihydroxy fatty acids.

Protocol:

  • Separate the dihydroxy fatty acids using reverse-phase liquid chromatography.

  • Detect and identify the molecules using tandem mass spectrometry (MS/MS) in negative ion mode.

  • Quantify the dihydroxy fatty acids using stable isotope-labeled internal standards.

The following diagram outlines a typical experimental workflow for the analysis of dihydroxy fatty acids.

Experimental_Workflow Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Experimental workflow for dihydroxy fatty acid analysis.

Conclusion and Future Directions

While the specific molecule this compound remains uncharacterized in the scientific literature, the broader class of dihydroxy fatty acids represents a rich and active area of research. The general pathways and methodologies described in this guide provide a solid foundation for scientists and drug development professionals interested in exploring these complex lipids. Future research is needed to identify and characterize novel dihydroxy fatty acids, including potentially this compound, and to elucidate their precise roles in health and disease. Such discoveries could unveil new therapeutic targets and diagnostic markers for a variety of conditions.

Enzymatic Synthesis of 3,8-Dihydroxytetradecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,8-Dihydroxytetradecanoyl-CoA is a recognized metabolite, yet its biosynthetic pathway and enzymatic synthesis remain largely uncharacterized in publicly available literature. This technical guide provides a comprehensive overview of a plausible enzymatic approach for the synthesis of this compound, addressing a critical knowledge gap for researchers in metabolic studies and drug development. The proposed chemo-enzymatic strategy leverages known enzyme classes, including fatty acid hydroxylases and acyl-CoA synthetases, to achieve the targeted synthesis. This document outlines potential enzymatic candidates, detailed hypothetical experimental protocols, and requisite analytical methods for the successful production and characterization of this compound.

Introduction

This compound is a dihydroxylated long-chain fatty acyl-Coenzyme A thioester. While its presence has been noted in metabolomic databases, specifically the Human Metabolome Database (HMDB) under the identifier HMDB0301084, detailed information regarding its biological role, metabolic pathway, and enzymatic synthesis is currently lacking. The availability of pure this compound is crucial for its functional characterization, understanding its metabolic significance, and exploring its potential as a biomarker or therapeutic target.

This guide proposes a rational chemo-enzymatic pathway for the synthesis of this compound, drawing upon established principles of biocatalysis and fatty acid metabolism. The proposed methodology involves a two-step hydroxylation of a tetradecanoic acid backbone, followed by the enzymatic activation to its Coenzyme A derivative.

Proposed Enzymatic Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step process, commencing with the selective hydroxylation of tetradecanoic acid at the C-3 and C-8 positions, followed by the ligation of the resulting dihydroxy fatty acid to Coenzyme A.

Enzymatic Synthesis of this compound Tetradecanoyl_CoA Tetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA Tetradecanoyl_CoA->3-Hydroxytetradecanoyl-CoA Enoyl-CoA Hydratase (e.g., ECHS1) 3_8-Dihydroxytetradecanoyl-CoA This compound 3-Hydroxytetradecanoyl-CoA->3_8-Dihydroxytetradecanoyl-CoA Cytochrome P450 Monooxygenase (e.g., CYP family)

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Key Enzymes and Methodologies

Step 1: 3-Hydroxylation of Tetradecanoyl-CoA

The introduction of a hydroxyl group at the C-3 position is a common step in fatty acid beta-oxidation. This reaction is catalyzed by enoyl-CoA hydratases .

  • Enzyme Candidate: Human short-chain enoyl-CoA hydratase (ECHS1) has been utilized for the synthesis of 3-hydroxyacyl-CoAs.[1] While typically acting on shorter chains, its substrate promiscuity could potentially be exploited for tetradecanoyl-CoA.

  • Alternative Enzymes: Other enoyl-CoA hydratases from various organisms could also be screened for activity on long-chain acyl-CoAs.

Step 2: 8-Hydroxylation of 3-Hydroxytetradecanoyl-CoA

The subsequent hydroxylation at the C-8 position requires a regio-specific hydroxylase. Cytochrome P450 monooxygenases are a versatile class of enzymes known to catalyze the hydroxylation of various positions on fatty acid chains.

  • Enzyme Candidates: Members of the CYP family, particularly those known for in-chain fatty acid hydroxylation, are promising candidates. Microbial P450s, such as those from Bacillus or Pseudomonas species, have demonstrated the ability to produce dihydroxy fatty acids.

  • Screening Strategy: A screening approach utilizing a library of cytochrome P450 enzymes would be necessary to identify a catalyst with the desired C-8 specificity on 3-hydroxytetradecanoyl-CoA.

Alternative Two-Step Hydroxylation of Tetradecanoic Acid

An alternative strategy involves the sequential hydroxylation of the free fatty acid, tetradecanoic acid, prior to CoA ligation.

Alternative Hydroxylation Pathway Tetradecanoic_Acid Tetradecanoic Acid 3-Hydroxytetradecanoic_Acid 3-Hydroxytetradecanoic Acid Tetradecanoic_Acid->3-Hydroxytetradecanoic_Acid Fatty Acid 3-Hydroxylase 3_8-Dihydroxytetradecanoic_Acid 3,8-Dihydroxytetradecanoic Acid 3-Hydroxytetradecanoic_Acid->3_8-Dihydroxytetradecanoic_Acid Fatty Acid 8-Hydroxylase (e.g., CYP family)

Caption: Alternative pathway involving hydroxylation of the free fatty acid.

Step 3: Coenzyme A Ligation

The final step involves the activation of the dihydroxy fatty acid to its corresponding CoA thioester. This is catalyzed by an acyl-CoA synthetase or ligase .

  • Enzyme Candidate: Promiscuous fatty acid CoA ligases from organisms like Mycobacterium tuberculosis have been shown to be effective for a range of fatty acids.[2]

  • Chemo-enzymatic Approach: Alternatively, chemical methods for CoA thioester synthesis can be employed, followed by enzymatic reactions if necessary.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on established methodologies for similar enzymatic syntheses and will require optimization for the specific synthesis of this compound.

General Considerations
  • Enzyme Expression and Purification: Recombinant expression of the selected enzymes (enoyl-CoA hydratase, cytochrome P450, and acyl-CoA synthetase) in a suitable host such as E. coli is recommended. Standard protein purification techniques (e.g., affinity chromatography) should be employed to obtain highly pure enzyme preparations.

  • Reaction Conditions: Optimization of pH, temperature, buffer composition, and cofactor concentrations (e.g., NADPH for P450s, ATP and Mg2+ for ligases) will be critical for maximizing product yield.

  • Analytical Monitoring: Reaction progress should be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the substrate, intermediate, and final product.

Protocol for 3-Hydroxylation of Tetradecanoyl-CoA
  • Reaction Mixture:

    • Tetradecanoyl-CoA (Substrate)

    • Purified enoyl-CoA hydratase

    • Reaction Buffer (e.g., Tris-HCl, pH 7.5)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitoring: At various time points, withdraw aliquots, quench the reaction (e.g., with acid), and analyze by LC-MS.

  • Purification: Once the reaction is complete, the product, 3-hydroxytetradecanoyl-CoA, can be purified using reverse-phase HPLC.

Protocol for 8-Hydroxylation of 3-Hydroxytetradecanoyl-CoA
  • Reaction Mixture:

    • 3-Hydroxytetradecanoyl-CoA (Substrate)

    • Purified cytochrome P450 enzyme

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Reaction Buffer (e.g., potassium phosphate, pH 7.4)

  • Incubation: Incubate the reaction mixture at the optimal temperature with shaking to ensure adequate aeration.

  • Monitoring and Purification: Follow the same procedures as described in section 4.2.

Protocol for CoA Ligation of 3,8-Dihydroxytetradecanoic Acid
  • Reaction Mixture:

    • 3,8-Dihydroxytetradecanoic acid (Substrate)

    • Coenzyme A

    • ATP

    • MgCl2

    • Purified acyl-CoA synthetase

    • Reaction Buffer (e.g., Tris-HCl, pH 8.0)

  • Incubation: Incubate the reaction mixture at the optimal temperature.

  • Monitoring and Purification: Follow the same procedures as described in section 4.2.

Data Presentation

All quantitative data from the synthesis experiments should be summarized in tables for clear comparison of reaction conditions and yields.

Table 1: Optimization of 3-Hydroxylation Reaction

Parameter Condition 1 Condition 2 Condition 3 Yield (%)
Enzyme Conc. X µg/mL 2X µg/mL 3X µg/mL
Temperature 25°C 30°C 37°C
pH 7.0 7.5 8.0

| Time | 1 hr | 2 hr | 4 hr | |

Table 2: Screening of Cytochrome P450 Enzymes for 8-Hydroxylation

P450 Variant Substrate Conversion (%) 8-OH Product (%) Other Products (%)
CYP Variant A
CYP Variant B

| CYP Variant C | | | |

Table 3: Yields for the Final CoA Ligation Step

Substrate Conc. ATP Conc. Enzyme Conc. Yield of this compound (%)

| | | | |

Conclusion and Future Directions

This technical guide provides a foundational framework for the enzymatic synthesis of this compound. The successful implementation of the proposed strategies will rely on systematic enzyme screening and process optimization. The availability of this important metabolite will undoubtedly accelerate research into its biological functions and its potential applications in drug discovery and development. Future work should focus on the identification of the native biosynthetic pathway of this compound in biological systems, which could reveal novel enzymes and metabolic routes.

References

An In-depth Technical Guide to 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding 3,8-Dihydroxytetradecanoyl-CoA is limited in publicly accessible databases. This guide compiles the available data and provides context based on related compounds and metabolic pathways.

Chemical Identity and Properties

As of this writing, a specific CAS (Chemical Abstracts Service) number for this compound has not been identified in major chemical databases. This may indicate that it is a novel or less-studied compound. However, based on supplier information, the following properties can be attributed to this molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C35H62N7O19P3SSupplier Data
Molecular Weight 1009.9 g/mol Supplier Data
Physical State Solid (Predicted)Inferred from similar long-chain acyl-CoAs
Solubility Expected to be soluble in aqueous buffersInferred from the presence of the Coenzyme A moiety

Biological Context and Signaling Pathways

Long-chain dihydroxyacyl-CoAs are intermediates in fatty acid metabolism, particularly in the pathways of fatty acid synthesis and degradation (β-oxidation). Dihydroxy fatty acids themselves have been noted for their potential role in neuroinflammation and brain development. Altered levels of certain dihydroxy fatty acids have been observed in the umbilical cord blood of children later diagnosed with autism spectrum disorder, suggesting a role in early neurodevelopmental processes.

The synthesis of very long-chain fatty acids involves a cycle of four enzymatic reactions. A dihydroxyacyl-CoA, such as this compound, would be a key intermediate in such a pathway, likely formed through the action of specific hydratases and dehydrogenases.

Below is a generalized signaling pathway for the synthesis of very long-chain fatty acids, indicating the potential position of a dihydroxyacyl-CoA intermediate.

fatty_acid_elongation cluster_elongation_cycle Fatty Acid Elongation Cycle cluster_modification Potential Further Modification Acyl_CoA Acyl-CoA (n carbons) Ketoacyl_CoA 3-Ketoacyl-CoA (n+2 carbons) Acyl_CoA->Ketoacyl_CoA Condensation (ELOVL) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (n+2 carbons) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KAR) Enoyl_CoA trans-2,3-Enoyl-CoA (n+2 carbons) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (HACD) Elongated_Acyl_CoA Acyl-CoA (n+2 carbons) Enoyl_CoA->Elongated_Acyl_CoA Reduction (TER) Dihydroxyacyl_CoA This compound Elongated_Acyl_CoA->Dihydroxyacyl_CoA Hydroxylation

Figure 1: Generalized fatty acid elongation pathway.

Experimental Protocols

Due to the limited information available for this compound, specific experimental protocols have not been published. However, general methodologies for the synthesis and analysis of long-chain acyl-CoAs can be adapted.

Enzymatic Synthesis of a Long-Chain Hydroxyacyl-CoA (Representative Protocol)

This protocol is a generalized representation for the enzymatic synthesis of a hydroxyacyl-CoA and would require optimization for the specific synthesis of this compound.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • To the buffer, add the precursor acyl-CoA (e.g., a tetradecanoyl-CoA derivative).

    • Add the necessary cofactors, such as NADPH or NADH, depending on the dehydrogenase to be used.

    • Initiate the reaction by adding the purified enzymes (e.g., a specific hydratase and dehydrogenase).

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a predetermined time (e.g., 1-4 hours).

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS.

  • Purification:

    • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzymes.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • The supernatant containing the acyl-CoA can be further purified using solid-phase extraction (SPE) or preparative HPLC.

Analysis of Long-Chain Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of acyl-CoAs.

hplc_ms_workflow Sample Biological Sample (e.g., tissue homogenate, cell lysate) Extraction Acyl-CoA Extraction (e.g., with acidic acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC Reverse-Phase HPLC Separation Supernatant->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

Figure 2: Workflow for acyl-CoA analysis by LC-MS/MS.

Methodology Outline:

  • Sample Preparation:

    • Homogenize the biological sample in a cold extraction solvent (e.g., 75% acetonitrile with 0.1% formic acid).

    • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.

  • Extraction:

    • Vortex the homogenate and incubate on ice to precipitate proteins.

    • Centrifuge at high speed to pellet the debris.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detection:

    • Detect the acyl-CoAs using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Conclusion

This compound represents a potentially important but currently understudied molecule in the realm of fatty acid metabolism. While direct experimental data is scarce, its structure suggests a role as an intermediate in very long-chain fatty acid synthesis. The methodologies for the synthesis and analysis of similar acyl-CoAs provide a framework for future research into the precise biological functions and properties of this compound. Further investigation is warranted to elucidate its specific pathways and potential significance in health and disease, particularly in the context of neurodevelopment and metabolic disorders.

Identifying 3,8-Dihydroxytetradecanoyl-CoA in Microbial Samples: A Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the identification and characterization of 3,8-Dihydroxytetradecanoyl-CoA in microbial samples. As a novel or low-abundance metabolite, direct established protocols for this specific molecule are not widely documented. Therefore, this guide synthesizes best-practice methodologies for the analysis of analogous compounds—long-chain and hydroxylated acyl-Coenzyme A (acyl-CoA) thioesters—to provide a robust workflow from sample preparation to mass spectrometric analysis. We present detailed experimental protocols, a strategy for data analysis, reference data for contextual interpretation, and a putative biosynthetic pathway for the target molecule.

Core Principles of Acyl-CoA Analysis

The analysis of acyl-CoAs, particularly long-chain and functionalized species like this compound, presents analytical challenges due to their low cellular abundance, inherent instability, and complex sample matrices. A successful methodology hinges on efficient extraction, sensitive detection, and unambiguous identification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering the required selectivity and sensitivity.[1][2]

The general workflow involves:

  • Quenching and Extraction: Rapidly halting metabolic activity and extracting acyl-CoAs from the microbial cells while preserving their integrity.

  • Purification: Often employing solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids.

  • Chromatographic Separation: Using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the target analyte from other acyl-CoA species and matrix components.

  • Mass Spectrometric Detection and Identification: Utilizing a high-resolution mass spectrometer to determine the accurate mass of the parent ion and its characteristic fragment ions for structural confirmation.

Experimental Workflow and Protocols

The following sections detail the experimental procedures for the identification of this compound.

Visualized Experimental Workflow

The diagram below outlines the complete experimental workflow from microbial culture to data analysis.

Experimental_Workflow cluster_SamplePrep 1. Sample Preparation cluster_Extraction 2. Extraction & Purification cluster_Analysis 3. Analytical Detection cluster_Data 4. Data Analysis Harvest Microbial Cell Harvesting (Centrifugation at 4°C) Quench Metabolic Quenching (Cold Methanol/Buffer) Harvest->Quench Lyse Cell Lysis (Sonication/Homogenization) Quench->Lyse Solvent_Extract Solvent Extraction (Acetonitrile/Isopropanol) Lyse->Solvent_Extract SPE Solid-Phase Extraction (SPE) (Oasis HLB or similar) Solvent_Extract->SPE Dry Evaporation (Nitrogen Stream or Vacuum) SPE->Dry Reconstitute Reconstitution (LC-MS Grade Solvent) Dry->Reconstitute LC_Separation UPLC/HPLC Separation (Reversed-Phase C18/C8) Reconstitute->LC_Separation MS_Detect HR-MS Detection (Full Scan) (e.g., Q-TOF, Orbitrap) LC_Separation->MS_Detect MSMS_Fragment Tandem MS (MS/MS) (Collision-Induced Dissociation) MS_Detect->MSMS_Fragment Feature_Detect Feature Detection (Accurate Mass & Retention Time) MSMS_Fragment->Feature_Detect Frag_Analysis Fragmentation Analysis (Neutral Loss & Product Ions) Feature_Detect->Frag_Analysis ID Compound Identification Frag_Analysis->ID Quant Relative Quantification ID->Quant Putative_Biosynthesis Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) Intermediate_1 3-Hydroxytetradecanoyl-CoA Myristoyl_CoA->Intermediate_1 Step 1: 3-Hydroxylation (e.g., via Hydratase) Enzyme1 Enoyl-CoA Hydratase (or similar) Target This compound Intermediate_1->Target Step 2: 8-Hydroxylation (e.g., via P450 Hydroxylase) Enzyme2 Fatty Acid ω-x Hydroxylase

References

Methodological & Application

Application Note: Quantification of 3,8-Dihydroxytetradecanoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of 3,8-dihydroxytetradecanoyl-CoA in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Acyl-Coenzyme A (acyl-CoA) species are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. This compound is a dihydroxylated fatty acyl-CoA, and its accurate quantification is essential for understanding its biological role. This application note describes a robust and sensitive LC-MS/MS method for the analysis of this compound. The method utilizes a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of acyl-CoAs from biological samples.[1][2]

Materials:

  • C18 SPE Cartridges

  • Methanol

  • Water (LC-MS grade)

  • 5% Methanol in water

  • Nitrogen gas evaporator

  • Mobile Phase (see section 2.2)

Protocol:

  • Condition: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.

  • Load: Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.

  • Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute: Elute the this compound with 1 mL of methanol.

  • Dry: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

A reverse-phase C18 column is suitable for the separation of long-chain acyl-CoAs.[1][3]

Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 10.5[1][3]
Mobile Phase B Acetonitrile[1][3]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See Table 2

Table 1: LC Parameters

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
5.0595
7.0595
7.1955
10.0955

Table 2: Gradient Elution Program

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended for sensitive and selective detection.[1][3][4]

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 1010.3 (Calculated for [M+H]⁺ of this compound)
Product Ion (Q3) m/z 503.3 (Based on the characteristic neutral loss of 507 Da for acyl-CoAs)[1][3]
Collision Energy (CE) To be optimized for the specific analyte and instrument. A starting point of 30-40 eV can be used.[1]
Dwell Time 100 ms
Source Temperature 500 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi

Table 3: Mass Spectrometry Parameters

Note: The exact m/z values for the precursor and product ions should be confirmed by direct infusion of a synthesized standard of this compound.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table is an example of how to present quantification results from a hypothetical experiment.

Sample ID Concentration (ng/mL) Peak Area RSD (%) (n=3)
Control 115.21.25E+054.5
Control 218.91.56E+053.8
Treated 145.73.78E+055.1
Treated 252.14.31E+054.2

Table 4: Example Quantitative Data

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample spe Solid-Phase Extraction sample->spe Load extract Dried Extract spe->extract Elute & Dry reconstitute Reconstituted Sample extract->reconstitute Reconstitute lc Liquid Chromatography reconstitute->lc Inject ms Mass Spectrometry (MRM) lc->ms Eluent peak_integration Peak Integration ms->peak_integration Raw Data quantification Quantification peak_integration->quantification Peak Areas report Report Generation quantification->report Concentrations

Caption: Experimental workflow for this compound quantification.

Putative Signaling Pathway

Given the limited information on the specific signaling pathways involving this compound, the following diagram illustrates a hypothetical pathway where it may act as a signaling molecule.

putative_signaling_pathway ext_stimulus External Stimulus membrane_receptor Membrane Receptor ext_stimulus->membrane_receptor enzyme_activation Enzyme Activation membrane_receptor->enzyme_activation target_molecule This compound enzyme_activation->target_molecule Hydroxylation precursor Tetradecanoyl-CoA precursor->enzyme_activation downstream_effector Downstream Effector Protein target_molecule->downstream_effector Modulation cellular_response Cellular Response downstream_effector->cellular_response

Caption: Putative signaling pathway involving this compound.

References

Application Notes & Protocols: Extraction of 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,8-Dihydroxytetradecanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester. The analysis of such molecules is critical for understanding cellular metabolism, including fatty acid oxidation and the biosynthesis of complex lipids. Due to their inherent instability and low abundance in biological matrices, the extraction of long-chain acyl-CoAs requires robust and optimized protocols to ensure accurate quantification and downstream analysis. This document provides a detailed protocol for the extraction of this compound from biological samples, primarily tissue, for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The presented protocol is a composite of established methods for long-chain acyl-CoA extraction, adapted to address the specific challenges associated with these analytes. Key considerations include rapid quenching of enzymatic activity, efficient extraction from the cellular matrix, and purification to remove interfering substances.

Biochemical Context: Role in Fatty Acid β-Oxidation

3-hydroxyacyl-CoAs are key intermediates in the mitochondrial fatty acid β-oxidation spiral. This metabolic pathway sequentially shortens fatty acyl-CoA chains to produce acetyl-CoA, FADH₂, and NADH. The presence of a second hydroxyl group at the 8-position suggests that this compound may be an intermediate in a modified β-oxidation pathway or a related metabolic process. The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a crucial step in this pathway. Deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) can lead to serious metabolic disorders.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix cluster_1 Energy Production Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Target_Molecule This compound (Hypothetical Intermediate) L_3_Hydroxyacyl_CoA->Target_Molecule Further Hydroxylation? Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Target_Molecule->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (C_n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Hypothetical placement of this compound in the β-oxidation pathway.

Experimental Protocol

This protocol is designed for the extraction of long-chain acyl-CoAs from approximately 100 mg of frozen tissue. All steps should be performed on ice to minimize degradation of the target analytes.

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH₄OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Nitrogen gas evaporator

  • LC-MS grade water

Application Notes and Protocols for Metabolic Engineering of 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dihydroxytetradecanoyl-CoA is a specialized fatty acyl-CoA molecule with potential applications in the synthesis of bioactive compounds, polymers, and other specialty chemicals. Its unique dihydroxylated structure at the C3 and C8 positions offers functional groups for further chemical modifications. This document provides a comprehensive overview of the metabolic engineering strategies and detailed experimental protocols for the biosynthesis of this compound in a microbial host, primarily Escherichia coli. Due to the novelty of this specific molecule, this guide combines established principles of fatty acid biosynthesis with proposed enzymatic steps to achieve the target compound.

Proposed Biosynthetic Pathway

The production of this compound from a simple carbon source like glucose in a microbial host such as E. coli requires the systematic engineering of several metabolic pathways. A plausible biosynthetic route is outlined below, starting from the central carbon metabolism and leading to the final product. This pathway leverages native E. coli fatty acid synthesis and incorporates heterologous enzymes for specific hydroxylation steps.

A proposed metabolic pathway for the production of this compound in E. coli is depicted below. This pathway involves the overexpression of key enzymes to channel carbon flux towards the desired product and the introduction of specific hydroxylases.

Metabolic Pathway for this compound Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA->FAS TetradecanoylACP Tetradecanoyl-ACP (C14:0-ACP) FAS->TetradecanoylACP Thioesterase Thioesterase ('tesA) TetradecanoylACP->Thioesterase TetradecanoicAcid Tetradecanoic Acid (Myristic Acid) Thioesterase->TetradecanoicAcid FadD Acyl-CoA Synthetase (FadD) TetradecanoicAcid->FadD TetradecanoylCoA Tetradecanoyl-CoA FadD->TetradecanoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase (e.g., PhaJ) TetradecanoylCoA->EnoylCoA_Hydratase β-oxidation intermediate step ThreeHydroxy 3-Hydroxytetradecanoyl-CoA EnoylCoA_Hydratase->ThreeHydroxy Hydroxylase C8-Hydroxylase (e.g., Engineered P450) ThreeHydroxy->Hydroxylase Hydroxylation FinalProduct This compound Hydroxylase->FinalProduct Experimental Workflow StrainSelection Select E. coli Host (e.g., BL21(DE3)) GeneSynthesis Gene Synthesis & Codon Optimization StrainSelection->GeneSynthesis PlasmidConstruction Plasmid Construction (e.g., pETDuet) GeneSynthesis->PlasmidConstruction Transformation Transformation into E. coli Host PlasmidConstruction->Transformation CultureOptimization Culture Optimization (Media, Induction) Transformation->CultureOptimization Fermentation Shake Flask / Bioreactor Fermentation CultureOptimization->Fermentation Extraction Extraction of Acyl-CoAs Fermentation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Purification Product Purification Analysis->Purification

Application Notes and Protocols for the Investigation of 3,8-Dihydroxytetradecanoyl-CoA as a Potential Precursor for Polyhydroxyalkanoate (PHA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on established principles of polyhydroxyalkanoate (PHA) biosynthesis. As of the latest literature review, 3,8-dihydroxytetradecanoyl-CoA has not been documented as a natural or engineered precursor for PHA synthesis. Therefore, the proposed metabolic pathway and experimental designs are hypothetical and serve as a scientific framework for investigating its potential.

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage compounds.[1] The diversity of monomeric constituents incorporated into PHAs allows for a wide range of material properties, from rigid thermoplastics to flexible elastomers.[2] Medium-chain-length PHAs (mcl-PHAs), typically composed of 3-hydroxyalkanoate monomers with 6 to 14 carbon atoms, are of particular interest for applications requiring elastomeric properties.[2]

The primary pathways for mcl-PHA synthesis involve the β-oxidation of fatty acids and the de novo fatty acid synthesis pathway.[3] While conventional mcl-PHA production utilizes non-functionalized fatty acids, there is growing interest in incorporating functionalized monomers to create novel PHAs with tailored properties. This document outlines a theoretical framework and experimental protocols for investigating this compound as a novel, functionalized precursor for the synthesis of a new type of mcl-PHA. It is hypothesized that microorganisms capable of mcl-PHA production, such as Pseudomonas putida, may be able to metabolize this dihydroxy fatty acid and incorporate its derivatives into a PHA polymer.

Hypothetical Metabolic Pathway for PHA Synthesis from this compound

The metabolism of this compound is proposed to proceed via a modified β-oxidation pathway. The presence of hydroxyl groups at the C3 and C8 positions presents unique metabolic challenges and opportunities for the generation of novel PHA monomers.

PHA_Synthesis_from_Dihydroxy_Fatty_Acid precursor This compound activation Acyl-CoA Synthetase (FadD) precursor->activation Activation beta_ox_1 β-Oxidation Cycle 1 activation->beta_ox_1 intermediate1 3,8-Dihydroxy-trans-2-dodecenoyl-CoA beta_ox_1->intermediate1 - Acetyl-CoA beta_ox_2 β-Oxidation Cycle 2 intermediate1->beta_ox_2 intermediate2 3,6-Dihydroxydecanoyl-CoA (Potential PHA Precursor) beta_ox_2->intermediate2 - Acetyl-CoA beta_ox_3 β-Oxidation Cycle 3 intermediate2->beta_ox_3 pha_synthase PHA Synthase (PhaC) intermediate2->pha_synthase intermediate3 3,4-Dihydroxyoctanoyl-CoA (Potential PHA Precursor) beta_ox_3->intermediate3 - Acetyl-CoA intermediate3->pha_synthase pha_polymer Functionalized mcl-PHA Polymer pha_synthase->pha_polymer Polymerization Shake_Flask_Workflow start Start inoculum Prepare Inoculum (e.g., Pseudomonas putida) start->inoculum media Prepare Mineral Salts Medium + this compound inoculum->media incubation Incubate at 30°C, 200 rpm for 48-72 hours media->incubation harvest Harvest Cells (Centrifugation) incubation->harvest wash Wash and Lyophilize Cells harvest->wash analysis Proceed to PHA Extraction and Analysis wash->analysis end End analysis->end GCMS_Workflow start Start sample_prep Weigh 10 mg of Purified PHA start->sample_prep methanolysis Add Acidified Methanol and Chloroform sample_prep->methanolysis reaction Heat at 100°C for 4 hours methanolysis->reaction extraction Phase Separation with Water, Extract Organic Layer reaction->extraction gcms Inject into GC-MS for Analysis extraction->gcms data_analysis Identify and Quantify Methylated Monomers gcms->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the In Vitro Detection of 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dihydroxytetradecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) thioester. The presence of hydroxyl groups on the fatty acyl chain suggests its potential role as an intermediate in specialized fatty acid metabolic pathways, such as omega-oxidation, or as a product of enzymatic hydration of unsaturated fatty acyl-CoA precursors. Accurate and sensitive detection of this molecule in vitro is crucial for elucidating its biological functions, identifying the enzymes involved in its metabolism, and for screening potential therapeutic agents that may modulate its levels.

These application notes provide detailed protocols for the enzymatic synthesis of a this compound standard and its subsequent detection and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Enzymatic Synthesis of this compound

The in vitro synthesis of this compound can be achieved through a two-step enzymatic process. First, an unsaturated precursor, tetradeca-3,8-dienoyl-CoA, is synthesized. Subsequently, this precursor is di-hydroxylated using a suitable enzyme, such as a diol synthase or a combination of hydratases.

Protocol 1: Chemo-enzymatic Synthesis of Tetradeca-3,8-dienoyl-CoA

This protocol is adapted from general methods for synthesizing unsaturated acyl-CoA thioesters.[1]

Materials:

  • Tetradeca-3,8-dienoic acid

  • Coenzyme A (CoA-SH)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.5 mM CoA-SH, and 1 mM DTT.

  • Add tetradeca-3,8-dienoic acid to a final concentration of 0.2 mM.

  • Initiate the reaction by adding a purified acyl-CoA synthetase.

  • Incubate the reaction mixture at 30°C for 2-4 hours.

  • Monitor the reaction progress by observing the decrease in free CoA-SH using Ellman's reagent (DTNB) or by preliminary LC-MS analysis.

  • Purify the resulting tetradeca-3,8-dienoyl-CoA using solid-phase extraction (SPE) with a C18 cartridge.

Protocol 2: Enzymatic Dihydroxylation to this compound

This protocol is a hypothetical adaptation based on the action of linoleate diol synthase, which can introduce vicinal diols into fatty acids.[2][3] A putative diol synthase with activity towards the specific double bond positions in tetradeca-3,8-dienoyl-CoA would be required.

Materials:

  • Purified tetradeca-3,8-dienoyl-CoA

  • Recombinant fatty acid diol synthase (hypothetical, specific for 3,8-diene)

  • Phosphate buffer (pH 7.0)

  • NADPH (if required by the specific enzyme)

Procedure:

  • Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.0) and the purified tetradeca-3,8-dienoyl-CoA (approximately 0.1 mM).

  • If the diol synthase requires a reducing equivalent, add NADPH to a final concentration of 1 mM.

  • Initiate the reaction by adding the purified diol synthase enzyme.

  • Incubate the reaction at a suitable temperature (e.g., 25-30°C) for 1-2 hours.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated protein and collect the supernatant for LC-MS/MS analysis.

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Acyl-CoA Synthesis cluster_step2 Step 2: Dihydroxylation Precursor Tetradeca-3,8-dienoic Acid + CoA Enzyme1 Acyl-CoA Synthetase (ATP, MgCl2) Precursor->Enzyme1 Intermediate Tetradeca-3,8-dienoyl-CoA Enzyme1->Intermediate Enzyme2 Fatty Acid Diol Synthase Intermediate->Enzyme2 Product This compound Enzyme2->Product

Caption: Workflow for the two-step enzymatic synthesis of this compound.

II. LC-MS/MS Detection of this compound

Liquid chromatography coupled with tandem mass spectrometry is the method of choice for the sensitive and specific detection of acyl-CoA species.[4][5][6]

Protocol 3: Sample Preparation and LC-MS/MS Analysis

Materials:

  • In vitro reaction mixture containing this compound

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled analogue)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ammonium acetate

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

A. Sample Extraction:

  • To 100 µL of the in vitro reaction mixture, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction using a C18 cartridge to desalt and concentrate the acyl-CoAs.

  • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/acetonitrile).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

B. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20) with 0.1% formic acid

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

C. Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The calculated m/z for [M+H]⁺ of this compound.

  • Product Ion (Q3): A characteristic fragment ion, often corresponding to the neutral loss of the 3'-phospho-ADP moiety (507 Da) or other specific fragments.

  • Collision Energy: Optimize for the specific precursor-product ion transition.

Detection_Workflow Sample In Vitro Reaction Sample Extraction Protein Precipitation & Solid-Phase Extraction Sample->Extraction LC Reversed-Phase Liquid Chromatography Extraction->LC MSMS Tandem Mass Spectrometry (ESI+) LC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Experimental workflow for the LC-MS/MS detection of this compound.

III. Quantitative Data Presentation

The following table summarizes the expected LC-MS/MS parameters for the quantification of this compound. These values are predictive and should be empirically optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)Limit of Quantification (LOQ)
This compound PredictedPredictedTo be optimizedTo be determined~5-10 fmol
C17:0-CoA (Internal Standard) 894.5387.540To be determined~5 fmol

Note: The exact m/z values for the precursor and product ions of this compound need to be calculated based on its chemical formula and confirmed experimentally. The retention time will be shorter than that of the non-hydroxylated tetradecanoyl-CoA due to increased polarity.

IV. Putative Metabolic Pathway

This compound is likely an intermediate in a fatty acid modification pathway. One plausible route involves the enzymatic dihydroxylation of an unsaturated precursor. This dihydroxylated fatty acyl-CoA could then be a substrate for further metabolism, such as beta-oxidation, or it could be incorporated into complex lipids.

Metabolic_Pathway Unsaturated_FA Unsaturated Fatty Acyl-CoA (e.g., Tetradeca-3,8-dienoyl-CoA) Diol_Synthase Fatty Acid Diol Synthase Unsaturated_FA->Diol_Synthase Target_Molecule This compound Diol_Synthase->Target_Molecule Beta_Oxidation Beta-Oxidation Pathway Target_Molecule->Beta_Oxidation Complex_Lipids Incorporation into Complex Lipids Target_Molecule->Complex_Lipids Metabolites Further Metabolites Beta_Oxidation->Metabolites Complex_Lipids->Metabolites

Caption: A putative metabolic pathway involving the formation and fate of this compound.

References

Application Notes and Protocols: Stable Isotope Labeling of 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,8-Dihydroxytetradecanoyl-CoA is a putative dihydroxy fatty acyl-CoA that may play a role in specialized metabolic pathways. The study of such molecules is often hampered by their low endogenous concentrations and the lack of specific analytical standards. Stable isotope labeling is a powerful technique that enables the quantification and tracing of metabolites in complex biological systems. This document provides detailed protocols for the synthesis, analysis, and potential applications of stable isotope-labeled this compound.

The protocols outlined herein are based on established methodologies for the synthesis and analysis of related hydroxy fatty acids and acyl-CoA thioesters, providing a robust framework for researchers.

Biosynthesis and Metabolic Significance (Hypothetical Pathway)

While the precise metabolic pathway of this compound is not yet fully elucidated, a plausible route involves the sequential hydroxylation of tetradecanoyl-CoA. This process is likely mediated by cytochrome P450 (CYP) monooxygenases, which are known to hydroxylate fatty acids at various positions.[1][2][3] The initial hydroxylation at the C3 (β) position could be followed by a second hydroxylation at the C8 position by a different or the same CYP enzyme.

The resulting this compound could serve as a signaling molecule, a precursor for more complex lipids, or an intermediate in a specialized fatty acid degradation pathway. The use of stable isotope-labeled tracers is essential to investigate these possibilities.

Metabolic Pathway of this compound Tetradecanoyl-CoA Tetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->3-Hydroxytetradecanoyl-CoA CYP450 Enzyme 1 (β-Hydroxylation) This compound This compound 3-Hydroxytetradecanoyl-CoA->this compound CYP450 Enzyme 2 (In-chain Hydroxylation) Downstream Metabolites Downstream Metabolites This compound->Downstream Metabolites Further Metabolism

Caption: Hypothetical biosynthetic pathway of this compound.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of isotopically labeled this compound can be approached through a chemoenzymatic strategy. This involves the chemical synthesis of the labeled dihydroxy fatty acid, followed by its enzymatic conversion to the corresponding CoA thioester.

Chemical Synthesis of [¹³C₁₄]-3,8-Dihydroxytetradecanoic Acid (Conceptual Workflow)

This conceptual workflow starts with a commercially available, uniformly labeled fatty acid.

Synthesis Workflow cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis [U-¹³C₁₄]-Tetradecanoic Acid [U-¹³C₁₄]-Tetradecanoic Acid Intermediate 1 Intermediate 1 [U-¹³C₁₄]-Tetradecanoic Acid->Intermediate 1 α-Bromination Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Hydroxylation at C3 & C8 [¹³C₁₄]-3,8-Dihydroxytetradecanoic Acid [¹³C₁₄]-3,8-Dihydroxytetradecanoic Acid Intermediate 2->[¹³C₁₄]-3,8-Dihydroxytetradecanoic Acid Purification [¹³C₁₄]-3,8-Dihydroxytetradecanoyl-CoA [¹³C₁₄]-3,8-Dihydroxytetradecanoyl-CoA [¹³C₁₄]-3,8-Dihydroxytetradecanoic Acid->[¹³C₁₄]-3,8-Dihydroxytetradecanoyl-CoA Acyl-CoA Synthetase

Caption: Chemoenzymatic synthesis of labeled this compound.

Protocol: Enzymatic Synthesis of [¹³C₁₄]-3,8-Dihydroxytetradecanoyl-CoA

This protocol is adapted from established methods for acyl-CoA synthesis.[4][5][6]

Materials:

  • [¹³C₁₄]-3,8-Dihydroxytetradecanoic acid

  • Coenzyme A, free acid (CoA)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • ATP, disodium salt

  • MgCl₂

  • Triton X-100

  • Potassium phosphate buffer (pH 7.4)

  • Dithiothreitol (DTT)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2 mM DTT

    • 0.1% Triton X-100

    • 1 mM [¹³C₁₄]-3,8-Dihydroxytetradecanoic acid (dissolved in a minimal amount of DMSO or ethanol)

    • 1.5 mM Coenzyme A

  • Enzyme Addition: Add Acyl-CoA Synthetase to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.

  • Purification:

    • Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.

    • The supernatant containing the labeled acyl-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the [¹³C₁₄]-3,8-Dihydroxytetradecanoyl-CoA with an appropriate solvent mixture (e.g., methanol/water with a small amount of acetic acid).

  • Quantification and Storage: Determine the concentration of the purified product by UV spectroscopy (A₂₆₀ nm, ε = 16,400 M⁻¹cm⁻¹) or by LC-MS/MS against a standard curve of a related acyl-CoA. Lyophilize the purified product and store at -80°C.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of acyl-CoAs.[7][8]

Sample Preparation from Biological Matrices
  • Cell Culture:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For absolute quantification, spike the lysate with a known amount of an appropriate internal standard (e.g., [¹³C₃, ¹⁵N₁]-pantothenate-derived acyl-CoA internal standard).

    • Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.

  • Tissue Samples:

    • Flash-freeze the tissue in liquid nitrogen immediately after collection.

    • Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water) containing an internal standard.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant for analysis.

LC-MS/MS Protocol

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Characteristic Transition: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[8][9]

LC-MS/MS Workflow Biological Sample Biological Sample Extraction & Quenching Extraction & Quenching Biological Sample->Extraction & Quenching Add Internal Standard LC Separation LC Separation Extraction & Quenching->LC Separation Reconstitute Extract ESI Ionization ESI Ionization LC Separation->ESI Ionization MS/MS Detection (MRM) MS/MS Detection (MRM) ESI Ionization->MS/MS Detection (MRM) Data Analysis Data Analysis MS/MS Detection (MRM)->Data Analysis Quantification

Caption: Workflow for the LC-MS/MS analysis of acyl-CoAs.

Table 1: Predicted MRM Transitions for Labeled this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
Unlabeled this compound1044.5537.5Neutral loss of 507
[¹³C₁₄]-3,8-Dihydroxytetradecanoyl-CoA1058.5551.5Neutral loss of 507
Internal Standard ([¹³C₃, ¹⁵N₁]-Pantothenate labeled)1048.5537.5Neutral loss of 511

Note: Exact m/z values should be optimized experimentally.

Applications

Metabolic Flux Analysis

By administering a labeled precursor (e.g., [U-¹³C₁₄]-tetradecanoic acid) to cells or organisms, the incorporation of the label into this compound can be traced over time. This allows for the determination of its synthesis and turnover rates, providing insights into the dynamics of its metabolic pathway.[10][11][12]

Quantitative Profiling

Stable isotope-labeled this compound serves as an ideal internal standard for the accurate quantification of its endogenous, unlabeled counterpart in various biological samples. This is crucial for understanding how its levels change in response to different physiological or pathological conditions.

Table 2: Example Quantitative Data from a Cell Culture Experiment

ConditionEndogenous this compound (pmol/10⁶ cells)[¹³C₁₄]-3,8-Dihydroxytetradecanoyl-CoA (from tracer, pmol/10⁶ cells)
Control1.2 ± 0.30.8 ± 0.2
Treatment X3.5 ± 0.62.9 ± 0.5
Treatment Y0.5 ± 0.10.2 ± 0.05

Note: These are hypothetical data for illustrative purposes.

Drug Development

The developed assays can be used to screen for compounds that modulate the synthesis or degradation of this compound. This could be relevant for developing therapies targeting metabolic pathways involving this molecule.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for researchers interested in studying the novel metabolite this compound. By leveraging stable isotope labeling and advanced mass spectrometry techniques, it is possible to overcome the challenges associated with analyzing low-abundance metabolites and to gain valuable insights into their biological roles. While the specific biosynthetic pathway and functions of this compound remain to be fully characterized, the methods described herein provide the necessary tools to advance our understanding of this and other related molecules.

References

Application Notes and Protocols: 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dihydroxytetradecanoyl-CoA is a dihydroxylated medium-chain fatty acyl-coenzyme A molecule. While not a commonly cataloged commercial product, its structure suggests significant potential for research in cellular metabolism, signaling, and as a chemical probe. Fatty acyl-CoAs are central intermediates in numerous biological processes, including energy production through β-oxidation, lipid biosynthesis, and the regulation of cellular signaling pathways.[1][2] The presence of hydroxyl groups on the acyl chain introduces specific stereochemistry and potential for unique biological activities, distinguishing it from its saturated counterpart, myristoyl-CoA.

This document provides a comprehensive guide to the acquisition, potential applications, and detailed experimental protocols for researchers interested in studying this compound.

Commercial Availability and Acquisition

Direct, off-the-shelf commercial suppliers for this compound are limited, indicating that this is a specialty chemical. Researchers will likely need to pursue custom synthesis.

Table 1: Acquisition Strategy for this compound

Acquisition MethodRecommended Vendors/ApproachKey Considerations
Custom Synthesis Engage with contract research organizations (CROs) specializing in lipid and complex organic synthesis. Examples include Avanti Research and Abitec Corporation.- Provide clear specifications for purity, quantity, and stereochemistry. - Request detailed analytical data (NMR, Mass Spectrometry, HPLC) for structure and purity verification. - Lead times can be significant.
Direct Inquiry Some suppliers, like MedChemExpress, list structurally similar compounds (e.g., 3,13-Dihydroxytetradecanoyl-CoA), and may offer synthesis services upon request.- Inquire about the feasibility and cost of synthesizing the specific 3,8-dihydroxy isomer.

Potential Research Applications

Based on the known roles of similar molecules, this compound is a valuable tool for investigating several key biological areas:

  • Metabolic Pathway Analysis: As a structural analog or potential intermediate of fatty acid β-oxidation, it can be used to study the substrate specificity and kinetics of enzymes within this pathway, such as acyl-CoA dehydrogenases and enoyl-CoA hydratases.

  • Cellular Signaling: Hydroxylated fatty acids are precursors to signaling molecules and can modulate inflammatory pathways.[2] This compound could be used to investigate its impact on signaling cascades, such as those mediated by Toll-like receptor 4 (TLR4) or peroxisome proliferator-activated receptors (PPARs).[3]

  • Antimicrobial Research: Medium-chain fatty acids are known to possess antimicrobial properties.[4] this compound could be investigated for its activity against various bacterial or fungal pathogens.

  • Enzyme Inhibitor/Probe Development: The molecule can serve as a scaffold or starting point for developing chemical probes or inhibitors for enzymes involved in lipid metabolism.[5] Azido or alkyne derivatives could be synthesized for use in click-chemistry-based activity profiling.[5]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells for LC-MS Analysis

This protocol is adapted from established methods for the robust extraction of acyl-CoAs from mammalian cell cultures for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[6]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Preparation: Culture cells to the desired confluency or density. For treatment, incubate cells with this compound at various concentrations and time points.

  • Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS.[6]

  • Metabolite Extraction:

    • Add 500 µL of pre-chilled (-80°C) methanol containing an appropriate internal standard to each sample (e.g., per 1-5 million cells).

    • Adherent Cells: Use a cell scraper to scrape the cells directly in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

    • Suspension Cells: Resuspend the cell pellet in the cold methanol.

  • Lysis and Precipitation: Vortex the tubes vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[6]

  • Drying: Dry the extract to completeness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[6] Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS analysis.

Table 2: Example Quantitative Data of Acyl-CoA Pools in Mammalian Cells

This table provides reference values for endogenous acyl-CoA levels to help contextualize experimental results. Note that values can vary significantly based on cell type and culture conditions.[6]

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)[6]MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.64--
Succinyl-CoA25.47--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12.0~4.0
C18:0-CoA-~4.0~1.5
Protocol 2: In Vitro Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This fluorometric assay measures the activity of ACAD enzymes, which catalyze the first step of β-oxidation. It can be used to determine if this compound is a substrate or inhibitor of these enzymes.

Materials:

  • Purified ACAD enzyme (e.g., MCAD, VLCAD)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4, 0.1 mM FAD

  • Substrate: this compound solution

  • Electron Transfer Flavoprotein (ETF)

  • Resazurin solution

  • Diaphorase

  • 96-well black microplate

  • Plate reader with fluorescence capabilities (Ex/Em = 530/590 nm)

Procedure:

  • Prepare Reagent Mix: In the Assay Buffer, prepare a master mix containing ETF, diaphorase, and resazurin.

  • Assay Setup:

    • To appropriate wells of the 96-well plate, add 50 µL of the Reagent Mix.

    • Add 20 µL of either buffer (for blank), a known substrate (positive control, e.g., Myristoyl-CoA), or varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding 30 µL of the purified ACAD enzyme solution to each well.

  • Incubation and Measurement: Immediately place the plate in the fluorescence plate reader. Measure the increase in fluorescence kinetically over 30-60 minutes at 37°C. The rate of fluorescence increase is proportional to ACAD activity.

  • Data Analysis:

    • Subtract the rate of the blank from all measurements.

    • Calculate the specific activity of the enzyme with this compound as the substrate.

    • For inhibition studies, pre-incubate the enzyme with the test compound before adding the known substrate and calculate the IC50.

Visualizations

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Myristoyl-CoA) ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Test_Compound This compound (Test Substrate/Analog) Test_Compound->ACAD Inhibition or Substrate Analog? Enoyl_CoA trans-Δ2-Enoyl-CoA ACAD->Enoyl_CoA Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Acyl-CoA (n-2) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Simplified fatty acid β-oxidation pathway.

Experimental_Workflow cluster_0 Compound Acquisition & Preparation cluster_1 Experimental Phase cluster_2 Analysis Custom_Synthesis Custom Synthesis of This compound QC Purity & Structure Verification (LC-MS, NMR) Custom_Synthesis->QC Stock_Prep Prepare Stock Solutions (e.g., in Ethanol) QC->Stock_Prep Cell_Culture Cell Culture Treatment (e.g., Macrophages, Hepatocytes) Stock_Prep->Cell_Culture Enzyme_Assay In Vitro Enzyme Assays (e.g., ACAD, Synthases) Stock_Prep->Enzyme_Assay Metabolomics Metabolite Extraction & LC-MS Analysis of Acyl-CoAs Cell_Culture->Metabolomics Signaling_Analysis Signaling Pathway Analysis (e.g., ELISA for Cytokines, Western Blot) Cell_Culture->Signaling_Analysis Enzyme_Kinetics Enzyme Kinetics (Km, Vmax, IC50) Enzyme_Assay->Enzyme_Kinetics

Caption: Workflow for studying this compound.

References

Application Notes & Protocols: Synthesis of 3,8-Dihydroxytetradecanoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,8-Dihydroxytetradecanoyl-CoA is a long-chain acyl-Coenzyme A thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The presence of two hydroxyl groups on the tetradecanoyl chain suggests potential roles in specialized metabolic pathways or as a unique signaling molecule. The targeted synthesis of this compound is essential for elucidating its biological function, identifying its interacting protein partners, and exploring its potential as a therapeutic target or biomarker.

This document provides a detailed protocol for the chemo-enzymatic synthesis of this compound, designed for research-scale production. The methodology is based on established principles for the synthesis of acyl-CoAs, adapted for this specific dihydroxylated fatty acid.

Data Presentation

Table 1: Summary of Key Synthesis Parameters and Expected Outcomes

ParameterTarget ValueMethod of Analysis
Starting Material Purity>98%NMR, GC-MS
Intermediate (3,8-Dihydroxytetradecanoic acid) Purity>95%NMR, LC-MS
Final Product (this compound) Purity>90%HPLC, LC-MS/MS
Overall Yield15-25%Gravimetric/Spectrophotometric
Molecular Weight (Free Acid)260.39 g/mol Mass Spectrometry
Molecular Weight (CoA Ester)1011.2 g/mol Mass Spectrometry

Experimental Protocols

This synthesis is proposed as a multi-step process, beginning with the chemical synthesis of the 3,8-dihydroxytetradecanoic acid precursor, followed by its enzymatic activation to the corresponding CoA thioester.

Part 1: Chemical Synthesis of 3,8-Dihydroxytetradecanoic Acid

This is a hypothetical multi-step chemical synthesis. A plausible route would involve the creation of a carbon backbone with hydroxyl groups at the desired positions. The following is a conceptual outline:

  • Starting Materials: Commercially available long-chain fatty acid precursors.

  • Key Reactions:

    • Protection of a terminal carboxylic acid.

    • Introduction of hydroxyl groups at the C3 and C8 positions via stereoselective reactions (e.g., Sharpless asymmetric dihydroxylation or Evans aldol reaction followed by reduction).

    • Deprotection to yield the free 3,8-dihydroxytetradecanoic acid.

  • Purification: The final fatty acid product should be purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized 3,8-dihydroxytetradecanoic acid should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part 2: Enzymatic Synthesis of this compound

This protocol is adapted from general methods for chemo-enzymatic synthesis of acyl-CoAs.[1][2] This approach utilizes an acyl-CoA synthetase for the specific and efficient conversion of the free fatty acid to its CoA thioester.

Materials:

  • 3,8-Dihydroxytetradecanoic acid (from Part 1)

  • Coenzyme A, trilithium salt (CoA-Li₃)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available promiscuous ligase)

  • ATP, disodium salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • HPLC-grade water, methanol, and acetonitrile

  • Solid Phase Extraction (SPE) cartridges (C18)

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Potassium phosphate buffer (100 mM, pH 7.4) to a final volume of 1 mL.

      • 3,8-Dihydroxytetradecanoic acid (10 mM).

      • Coenzyme A (12 mM).

      • ATP (20 mM).

      • MgCl₂ (20 mM).

      • TCEP (5 mM, to prevent oxidation of CoA).

    • Initiate the reaction by adding Acyl-CoA Synthetase (1-5 µM).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

    • Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at different time points and analyzing them by reverse-phase HPLC. The formation of the product can be observed by the appearance of a new peak with a characteristic UV absorbance at 260 nm (due to the adenine moiety of CoA).

  • Purification of this compound:

    • Quench the reaction by adding an equal volume of cold methanol.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated enzyme.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with HPLC-grade water to remove salts and unreacted hydrophilic components.

    • Elute the this compound with a step gradient of methanol or acetonitrile in water. The exact percentage of the organic solvent will need to be optimized.

    • Collect the fractions containing the product, identified by HPLC analysis.

  • Characterization and Quantification:

    • Confirm the identity of the product by LC-MS/MS, looking for the expected molecular weight and fragmentation pattern.

    • Quantify the concentration of the purified this compound using a spectrophotometer, measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine moiety of CoA).

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis start Fatty Acid Precursor protect Protection of Carboxylic Acid start->protect dihydroxylation Introduction of OH groups at C3 & C8 protect->dihydroxylation deprotect Deprotection dihydroxylation->deprotect free_acid 3,8-Dihydroxytetradecanoic Acid deprotect->free_acid react Reaction with CoA, ATP, MgCl2 free_acid->react enzyme Acyl-CoA Synthetase react->enzyme purify SPE Purification react->purify final_product This compound purify->final_product

Caption: Chemo-enzymatic synthesis workflow for this compound.

Signaling_Pathway cluster_metabolism Potential Metabolic Role cluster_signaling Potential Signaling Role product This compound downstream_metabolite Downstream Metabolite product->downstream_metabolite enzyme_x Unknown Enzyme(s) enzyme_x->product bio_precursor Biological Precursor bio_precursor->enzyme_x product2 This compound receptor Receptor/Binding Protein product2->receptor cellular_response Cellular Response receptor->cellular_response

Caption: Hypothetical biological roles of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 3,8-Dihydroxytetradecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3,8-Dihydroxytetradecanoyl-CoA and related hydroxy fatty acyl-CoAs.

Troubleshooting Guide

Low or no yield of this compound can arise from various factors throughout the experimental workflow. This guide addresses common issues and provides systematic solutions.

Problem Potential Cause Recommended Solution
No or Low Product Formation Inactive or inhibited enzyme(s)- Verify enzyme activity with a known substrate. - Check for the presence of inhibitors in the reaction mixture (e.g., EDTA, SDS).[1] - Ensure optimal reaction conditions (pH, temperature).
Sub-optimal cofactor concentration- Titrate the concentration of required cofactors (e.g., FAD, NAD(P)H).[2] - For FAD-dependent hydratases, consider in-situ cofactor regeneration systems.[2]
Poor substrate availability/solubility- Use detergents or co-solvents to improve the solubility of the fatty acyl-CoA substrate. - Ensure the substrate is not degraded; check the stability of the starting material.
Inconsistent Yields Variability in enzyme preparation- Use a consistent protocol for enzyme expression and purification. - Aliquot and store enzyme preparations at -80°C to minimize freeze-thaw cycles.
Instability of reactants or product- Minimize the time between reaction setup and analysis. - Store samples at low temperatures and protect from light to prevent degradation.[3]
Pipetting errors- Prepare a master mix for the reaction components to minimize pipetting variability.[1] - Use calibrated pipettes.[1]
Presence of Multiple Products/Side Reactions Non-specific enzyme activity- If using a wild-type enzyme, consider protein engineering to improve specificity. - Adjust reaction conditions (e.g., pH, temperature) to favor the desired reaction.
Substrate degradation- Analyze the purity of the starting material before the reaction. - Minimize reaction time to reduce the accumulation of degradation products.
Oxidative damage to the product- Degas solutions and perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants to the reaction buffer if compatible with the enzyme.
Difficulty in Product Purification Co-elution with substrates or byproducts- Optimize the purification protocol (e.g., gradient, column chemistry). For polar molecules like dihydroxy acyl-CoAs, consider reverse-phase or hydrophilic interaction liquid chromatography (HILIC).[4]
Product degradation during purification- Perform purification steps at low temperatures. - Use buffers that maintain the stability of the product.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the enzymatic synthesis of a dihydroxy fatty acyl-CoA like this compound?

A1: A common strategy involves a multi-enzyme cascade. Since there isn't a known single enzyme for this specific di-hydroxylation, a plausible route would involve:

  • Acyl-CoA Synthetase: Activation of tetradecanoic acid to Tetradecanoyl-CoA.

  • Desaturase: Introduction of a double bond at the C3 position.

  • Hydratase: Hydration of the double bond to form 3-Hydroxytetradecanoyl-CoA.[5]

  • Hydroxylase (e.g., a Cytochrome P450): Introduction of a hydroxyl group at the C8 position.[6]

Alternatively, a pathway could start with a naturally occurring monohydroxy fatty acid.

Q2: How can I optimize the activity of the hydratase enzyme in my reaction?

A2: Oleate hydratases are often FAD-dependent and can be a rate-limiting step.[7] To optimize their activity:

  • Cofactor Availability: Ensure sufficient FAD is present. Some hydratases lose their FAD cofactor during purification and may need to be reconstituted.[7]

  • Light Exposure: Some FAD-dependent hydratases show increased activity upon exposure to blue or white light.[7]

  • pH: The optimal pH for hydratases can vary. It's crucial to determine the optimal pH for your specific enzyme.

  • Enzyme Concentration: Increasing the enzyme concentration can increase the reaction rate, assuming the substrate is not limiting.

Q3: My long-chain acyl-CoA substrate is precipitating in the reaction buffer. How can I solve this?

A3: Long-chain acyl-CoAs have low aqueous solubility. To address this:

  • Incorporate a mild, non-denaturing detergent (e.g., Triton X-100, CHAPS) into the reaction buffer.

  • Use a co-solvent like DMSO or ethanol, but be mindful of its potential inhibitory effects on the enzyme.

  • Sonication can help to transiently solubilize the substrate before adding the enzyme.

Q4: What is the best method to purify this compound?

A4: Due to the polar nature of the two hydroxyl groups and the charged CoA moiety, a combination of chromatographic techniques is often necessary.

  • Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used for initial sample cleanup and concentration.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for purifying acyl-CoAs. A C18 column with a water/acetonitrile gradient containing a pairing agent like triethylammonium acetate or a weak acid is commonly used. For highly polar compounds, HILIC might provide better separation.

Q5: How should I store this compound to prevent degradation?

A5: Acyl-CoA esters are susceptible to hydrolysis, especially at non-neutral pH.

  • Store the purified product in a slightly acidic buffer (pH 4-6) at -80°C.

  • Aliquot the sample to avoid multiple freeze-thaw cycles.

  • Protect from light and oxygen to prevent oxidative damage.

Quantitative Data Summary

The following table presents hypothetical data on the optimization of a generic hydratase-catalyzed reaction for producing a hydroxy-acyl-CoA. This illustrates the potential impact of varying key reaction parameters.

Parameter Condition A Yield (%) Condition B Yield (%) Condition C Yield (%)
Temperature (°C) 254537754560
pH 6.5507.5808.570
Enzyme Conc. (µg/mL) 1030508510088
Substrate Conc. (µM) 50901007020050
Cofactor (FAD) (µM) 1040508210085

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of a Hydroxy-Acyl-CoA

This protocol provides a general framework for the enzymatic synthesis of a hydroxy-acyl-CoA using a hydratase. It should be optimized for the specific enzyme and substrate.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • To a microcentrifuge tube, add the buffer, the fatty acyl-CoA substrate (e.g., to a final concentration of 100 µM), and the cofactor (e.g., FAD to a final concentration of 50 µM).

    • Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding the purified hydratase enzyme (e.g., to a final concentration of 50 µg/mL).

    • Incubate the reaction at the optimal temperature with gentle shaking for a predetermined time (e.g., 1-4 hours).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or by adding an acid (e.g., formic acid to a final concentration of 1%).

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Purification of Hydroxy-Acyl-CoA by HPLC

This protocol outlines a general method for the purification of a hydroxy-acyl-CoA using RP-HPLC.

  • Column and Solvents:

    • Use a C18 reverse-phase column.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • HPLC Program:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B.

    • Inject the prepared sample.

    • Run a linear gradient from 5% to 95% Solvent B over 30 minutes.

    • Hold at 95% Solvent B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Fraction Collection:

    • Monitor the elution profile at 260 nm (for the adenine ring of CoA).

    • Collect fractions corresponding to the product peak.

  • Solvent Removal and Storage:

    • Lyophilize the collected fractions to remove the solvent.

    • Re-suspend the purified product in a suitable storage buffer and store at -80°C.

Visualizations

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis start Prepare Reaction Mixture enzyme Add Enzyme start->enzyme incubate Incubate (e.g., 37°C) enzyme->incubate quench Quench Reaction incubate->quench spe Solid-Phase Extraction (SPE) quench->spe hplc RP-HPLC spe->hplc collect Fraction Collection hplc->collect lyophilize Lyophilization collect->lyophilize analysis LC-MS/MS Analysis lyophilize->analysis

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Logic start Low/No Product Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes optimize_enzyme Optimize enzyme concentration or source a new batch check_enzyme->optimize_enzyme No check_substrate Is the substrate stable and soluble? check_conditions->check_substrate Yes optimize_conditions Adjust pH, temperature, and cofactor concentrations check_conditions->optimize_conditions No optimize_substrate Improve solubility (detergents) or check for degradation check_substrate->optimize_substrate No success Improved Yield check_substrate->success Yes optimize_enzyme->check_enzyme optimize_conditions->check_conditions optimize_substrate->check_substrate

Caption: A logical approach to troubleshooting low product yield.

Putative_Biosynthetic_Pathway Tetradecanoic Acid Tetradecanoic Acid Tetradecanoyl-CoA Tetradecanoyl-CoA Tetradecanoic Acid->Tetradecanoyl-CoA Acyl-CoA Synthetase 3-Enoic-tetradecanoyl-CoA 3-Enoic-tetradecanoyl-CoA Tetradecanoyl-CoA->3-Enoic-tetradecanoyl-CoA Desaturase 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA 3-Enoic-tetradecanoyl-CoA->3-Hydroxytetradecanoyl-CoA Hydratase This compound This compound 3-Hydroxytetradecanoyl-CoA->this compound Hydroxylase (e.g., P450)

References

Technical Support Center: Identification of 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of 3,8-Dihydroxytetradecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathway is it involved?

A1: this compound is a long-chain acyl-coenzyme A (CoA) derivative with hydroxyl groups at the 3rd and 8th carbon positions. While its precise metabolic role is not extensively documented in readily available literature, it is structurally related to intermediates of fatty acid metabolism. For instance, (S)-3-Hydroxytetradecanoyl-CoA is a known intermediate in mitochondrial fatty acid elongation.[1] The presence of a second hydroxyl group at the 8th position suggests it may be involved in specialized fatty acid oxidation or biosynthesis pathways, potentially as a substrate for further modification or degradation.

Q2: What are the primary challenges in the identification of this compound?

A2: The main challenges include:

  • Lack of Commercial Standards: The absence of a commercially available analytical standard for this compound makes definitive identification and quantification difficult.

  • Inherent Instability: Like other long-chain acyl-CoAs, this molecule is susceptible to degradation, requiring careful sample handling and rapid analysis.

  • Low Abundance: Endogenous levels of specific acyl-CoA species are often very low, necessitating highly sensitive analytical methods.

  • Complex Biological Matrices: Isolating and detecting this molecule from complex biological samples (e.g., cell lysates, tissue homogenates) can be challenging due to interference from other lipids and metabolites.

Q3: What is the recommended analytical method for identifying this compound?

A3: The most suitable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required for detecting low-abundance metabolites in complex mixtures.[2][3] A reversed-phase LC separation coupled with a triple quadrupole or high-resolution mass spectrometer is the standard approach.[3][4]

Troubleshooting Guides

Sample Preparation Issues

Problem: Poor recovery or degradation of this compound during sample extraction.

dot

Caption: Troubleshooting workflow for sample preparation.

Parameter Recommendation Rationale
Quenching Immediately freeze tissue in liquid nitrogen or homogenize in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[5][6]Minimizes enzymatic activity and chemical degradation of the thioester bond.
Extraction Solvent Use a mixture of organic solvents like acetonitrile:isopropanol:methanol (3:1:1) or buffered 2-propanol.[5][6]Efficiently precipitates proteins while keeping acyl-CoAs in solution.
Homogenization Use a mechanical homogenizer followed by vortexing and sonication, all performed on ice.[5]Ensures complete cell lysis and extraction of the analyte from the tissue matrix.
Storage Analyze samples immediately or store the dried extract at -80°C.[7]Long-chain acyl-CoAs are unstable and can degrade even at -20°C.
LC-MS/MS Detection and Identification Issues

Problem: Difficulty in detecting a specific peak for this compound or confirming its identity.

dot

G cluster_0 LC-MS/MS Troubleshooting A Start: No/Low Signal B Check Calculated m/z A->B C Optimize MS Parameters A->C D Confirm Fragmentation A->D E Improve LC Separation A->E F Accurate Mass B->F Calculate [M+H]+ & [M+2H]2+ G Signal Intensity C->G Adjust Cone Voltage & Collision Energy H Structural Confirmation D->H Scan for Neutral Loss of 507 Da I Peak Shape & Resolution E->I Test C8 vs C18 columns Adjust gradient J Successful Identification F->J G->J H->J I->J

Caption: Logic diagram for LC-MS/MS troubleshooting.

Predicted Mass and Fragmentation:

Since a standard is unavailable, identification relies on accurate mass and predicted fragmentation patterns.

Parameter Predicted Value/Method Rationale
Molecular Formula C35H62N7O19P3SBased on tetradecanoyl-CoA backbone with two additional hydroxyl groups.
Monoisotopic Mass ~997.3 g/mol Calculated based on the molecular formula.
Precursor Ion (Positive ESI) m/z 998.3 [M+H]+, m/z 499.6 [M+2H]2+Acyl-CoAs are often detected as singly or doubly charged ions in positive electrospray ionization (ESI) mode.[5]
Key Fragmentation Neutral loss of 507 DaThis corresponds to the loss of the 3'-phosphoadenosine diphosphate moiety and is a characteristic fragmentation for acyl-CoAs.[4][8]
Product Ion for SRM m/z 491.3This is the predicted m/z of the remaining acyl chain after the neutral loss of 507 Da from the [M+H]+ precursor.

Troubleshooting Steps:

  • Mass Accuracy: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to confirm the accurate mass of the potential precursor ion to within a few ppm.

  • MS/MS Fragmentation: Perform a product ion scan on the suspected precursor m/z. Look for the characteristic neutral loss of 507 Da.[4][8] The fragmentation pattern of dihydroxy fatty acids can be complex, so also look for fragments resulting from cleavages near the hydroxyl groups.[9]

  • Chromatographic Behavior: As a dihydroxylated long-chain acyl-CoA, it will be more polar than its non-hydroxylated counterpart (Tetradecanoyl-CoA). Expect it to have a shorter retention time on a C18 or C8 reversed-phase column.

  • Internal Standards: While a specific standard is unavailable, use a commercially available long-chain acyl-CoA (e.g., C17:0-CoA) as an internal standard to assess extraction efficiency and retention time stability.[5][6]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods for general long-chain acyl-CoA extraction.[5][6]

Materials:

  • Frozen tissue (~40 mg)

  • Ice-cold 100 mM potassium phosphate monobasic (KH2PO4), pH 4.9

  • Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v), pre-chilled to -20°C

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Mechanical homogenizer

  • Sonicator

  • Centrifuge (capable of 16,000 x g at 4°C)

Procedure:

  • Weigh ~40 mg of frozen tissue and place it in a 2 mL tube on ice.

  • Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and the internal standard.

  • Add 0.5 mL of the cold acetonitrile:isopropanol:methanol solvent mixture.

  • Immediately homogenize the sample twice on ice using the mechanical homogenizer.

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes in an ice bath.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 50 µL) for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of long-chain acyl-CoAs.[3][5]

Liquid Chromatography (LC):

  • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[5]

  • Mobile Phase A: Water with 15 mM ammonium hydroxide.[5]

  • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[5]

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 20% B, increase to 65% B over 4 minutes, then re-equilibrate. The gradient may need to be optimized to resolve this compound from other isomers.

Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

  • SRM Transition for this compound:

    • Q1 (Precursor): m/z 998.3

    • Q3 (Product): m/z 491.3 (based on neutral loss of 507 Da)

  • Collision Energy: Optimize to maximize the signal for the specific transition. This typically falls in the range of 20-40 eV for similar molecules.

  • Full Scan Analysis: To aid in identification without a standard, perform a high-resolution full scan and look for the accurate mass of the predicted precursor ion. Follow this with a product ion scan to confirm the fragmentation pattern.

References

3,8-Dihydroxytetradecanoyl-CoA stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability, storage, and handling of 3,8-Dihydroxytetradecanoyl-CoA. The information is presented in a question-and-answer format to address common issues and provide troubleshooting for experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound, like other long-chain acyl-CoA esters, is susceptible to degradation. For optimal stability, it should be stored as a lyophilized powder at -80°C. If received in a solvent, it should be stored at -80°C in a tightly sealed glass vial with a Teflon-lined cap to prevent leaching of plasticizers.

Q2: How should I prepare stock solutions of this compound?

A2: It is advisable to prepare stock solutions in an organic solvent. A mixture of methanol and water or dimethyl sulfoxide (DMSO) and water can be used. Due to the amphipathic nature of the molecule, gentle vortexing or sonication may be required to ensure complete dissolution. Prepare fresh aqueous solutions for immediate use whenever possible.

Q3: What is the stability of this compound in aqueous solutions?

Q4: Can I subject my this compound samples to multiple freeze-thaw cycles?

A4: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can contribute to the degradation of the molecule. For stock solutions, it is best to aliquot into single-use volumes to maintain integrity.

Stability and Storage Conditions

The stability of this compound is influenced by temperature, pH, and the storage medium. The following table summarizes the recommended conditions and highlights factors that can lead to degradation.

ConditionRecommendationRationale
Long-Term Storage Store as a lyophilized powder at -80°C.Minimizes hydrolysis and other degradation pathways.
Stock Solution Storage Store in an organic solvent (e.g., methanol/water, DMSO/water) at -80°C in glass vials with Teflon-lined caps. Aliquot to avoid freeze-thaw cycles.Organic solvents reduce hydrolytic degradation. Proper vials prevent contamination.
Aqueous Solution Prepare fresh for immediate use. Maintain on ice and use within a few hours. Adjust pH to be slightly acidic (pH 4-6) if immediate use is not possible.The thioester bond is susceptible to hydrolysis, which is accelerated at neutral and basic pH.
Freeze-Thaw Cycles Avoid. Aliquot stock solutions into single-use volumes.Repeated freezing and thawing can lead to molecular degradation.[1][2]

Troubleshooting Guides

Enzymatic Assays

Problem: Low or no enzyme activity when using this compound as a substrate.

Possible Cause Troubleshooting Step
Substrate Degradation Prepare a fresh aqueous solution of this compound immediately before the assay. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Substrate Precipitation Long-chain acyl-CoAs can form micelles or precipitate in aqueous buffers, reducing the effective substrate concentration. Include a carrier protein like bovine serum albumin (BSA) in the assay buffer to improve solubility.
Incorrect Buffer pH Verify that the pH of your assay buffer is optimal for both the enzyme and the stability of the substrate. If possible, a slightly acidic pH may help preserve the thioester bond.
Inhibitory Contaminants Ensure that the solvent used for the stock solution (e.g., DMSO) is at a final concentration that does not inhibit the enzyme. Run appropriate solvent controls.
Mass Spectrometry Analysis

Problem: Low signal or inconsistent quantification of this compound.

Possible Cause Troubleshooting Step
Sample Degradation During Preparation Keep samples on ice throughout the extraction and preparation process. Use extraction solvents that are compatible with acyl-CoA stability, such as acidic buffers followed by organic solvents.[1]
Poor Ionization Optimize mass spectrometer source parameters. Positive electrospray ionization (ESI) is commonly used for acyl-CoAs. The presence of the two hydroxyl groups may alter fragmentation patterns compared to non-hydroxylated acyl-CoAs.
Adsorption to Plastics Use glass or polypropylene autosampler vials and avoid prolonged contact with other types of plastic labware, especially when using organic solvents.
Inconsistent Fragmentation For tandem MS, a common fragmentation is the neutral loss of the 3'-phospho-ADP moiety. However, the hydroxyl groups may lead to alternative fragmentation pathways. It may be necessary to optimize collision energy and identify unique product ions for quantification.

Experimental Protocols

General Protocol for Preparation of an Aqueous Working Solution
  • Remove the aliquot of the organic stock solution of this compound from the -80°C freezer.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • In a glass tube, evaporate the organic solvent under a gentle stream of nitrogen.

  • Resuspend the dried lipid film in the desired ice-cold aqueous buffer immediately before use.

  • Gently vortex or sonicate briefly if necessary to ensure complete dissolution.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_storage Storage cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis storage Store at -80°C (Lyophilized Powder or Organic Stock Solution) prep Prepare Fresh Aqueous Working Solution on Ice storage->prep Aliquot to avoid freeze-thaw enzymatic_assay Enzymatic Assay prep->enzymatic_assay ms_analysis Mass Spectrometry Analysis prep->ms_analysis data_analysis Data Interpretation enzymatic_assay->data_analysis ms_analysis->data_analysis

Caption: A generalized workflow for handling this compound.

troubleshooting_logic Troubleshooting Logic for Poor Experimental Results start Poor Results (Low Signal/Activity) check_storage Storage Conditions OK? start->check_storage check_prep Fresh Aqueous Solution Used? check_storage->check_prep Yes solution_storage Review storage protocol: -80°C, proper solvent, avoid freeze-thaw. check_storage->solution_storage No check_assay_cond Assay/Instrument Conditions Optimal? check_prep->check_assay_cond Yes solution_prep Prepare fresh solution on ice immediately before next experiment. check_prep->solution_prep No check_assay_cond->start No, Re-evaluate & Retry solution_assay_cond Optimize assay buffer (pH, BSA) or instrument parameters. check_assay_cond->solution_assay_cond Yes

Caption: A logical diagram for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Optimizing Mass Spectrometry for 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3,8-Dihydroxytetradecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization method for analyzing this compound?

A1: For long-chain acyl-CoA molecules, positive mode electrospray ionization (ESI+) is generally preferred as it has been shown to be more efficient for this class of compounds.[1][2] To optimize sensitivity, direct infusion of a standard solution into the mass spectrometer is recommended to fine-tune source parameters such as desolvation potential and collision energy.[2]

Q2: What are the characteristic fragmentation patterns for this compound in MS/MS analysis?

Q3: How can I improve the stability of this compound during sample preparation and analysis?

A3: Acyl-CoA species are known to be unstable in aqueous solutions.[4] To mitigate degradation, it is crucial to work quickly, keep samples on ice, and use appropriate extraction and reconstitution solvents. Some studies suggest that using glass vials instead of plastic can reduce signal loss for CoA metabolites.[5] Additionally, minimizing the time between sample preparation and analysis is critical.

Q4: Should I consider derivatization for the analysis of this compound?

A4: Derivatization is not typically necessary for the analysis of the intact acyl-CoA molecule itself using LC-MS/MS. However, if you are analyzing the free 3,8-dihydroxytetradecanoic acid (after hydrolysis from CoA), derivatization can enhance detection sensitivity and chromatographic performance, particularly for separating isomers.[6] For intact acyl-CoA analysis, the focus should be on optimizing LC-MS/MS parameters.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Ionization Infuse a standard solution of a similar long-chain acyl-CoA directly into the mass spectrometer to optimize source parameters (e.g., desolvation potential, collision energy).[2] Ensure the ESI source is clean and properly maintained.
Inefficient Extraction The choice of extraction method can significantly impact recovery. For long-chain acyl-CoAs, liquid-liquid extraction with an organic solvent is often ideal.[7] Solid-phase extraction (SPE) with C18 cartridges is also a common and effective method for purifying acyl-CoAs.[8]
Sample Degradation Minimize sample handling time and keep samples cold. Use fresh solvents and consider the stability of the analyte in your chosen reconstitution solvent. Acyl-CoAs are generally more stable in organic solvents or acidic aqueous solutions.
Matrix Effects Biological matrices can suppress the ionization of the target analyte. To mitigate this, ensure efficient sample cleanup. The use of an isotopically labeled internal standard can also help to correct for matrix effects.
Issue 2: Poor Chromatographic Peak Shape or Resolution

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry Reversed-phase chromatography using a C18 column is commonly used for acyl-CoA analysis.[7][8] Ensure your column is suitable for long-chain, relatively polar molecules.
Suboptimal Mobile Phase The mobile phase composition is critical. A common mobile phase combination consists of an aqueous component with an ion-pairing agent or buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.[9] Gradient elution is typically required to separate acyl-CoAs of different chain lengths.[9]
Sample Overload Injecting too much sample can lead to peak broadening and fronting. Try diluting your sample and reinjecting.
Analyte Adsorption Acyl-CoAs can be prone to adsorption to surfaces. Using glass vials and ensuring a clean LC system can help to minimize this issue.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for long-chain acyl-CoAs and aims to purify the analyte from a biological matrix.[8]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load 500 µL of your sample (e.g., cell lysate, tissue homogenate) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography Method

This protocol provides a starting point for developing an LC method for this compound.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 2% B

    • 18.1-22 min: Re-equilibrate at 2% B

Protocol 3: Mass Spectrometry Parameters

These are suggested starting parameters for a triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]⁺ for this compound.

  • Product Ion: Monitor the neutral loss of 507 Da.[3] Additional transitions, such as those involving water loss, may also be useful.

  • Collision Energy (CE): Optimize by direct infusion of a standard. This will be instrument-dependent.

  • Source Temperature: Typically 350-500 °C.

  • Desolvation Gas Flow: Optimize for your instrument and flow rate.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Acyl-CoAs
Extraction MethodAnalyteRecovery Rate (relative to water)Reference
10% TCA with SPE CoA1%[10]
2.5% SSA CoA74%[10]
10% TCA with SPE Malonyl CoA26%[10]
2.5% SSA Malonyl CoA74%[10]
10% TCA with SPE Acetyl CoA36%[10]
2.5% SSA Acetyl CoA59%[10]
TCA: Trichloroacetic Acid, SPE: Solid-Phase Extraction, SSA: Sulfosalicylic Acid

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data Integration Peak Integration Data->Integration Quant Quantification Integration->Quant troubleshooting_logic Start Low Signal Intensity? Check_Source Optimize MS Source Parameters? Start->Check_Source Yes Check_Sample_Prep Review Sample Prep Protocol? Check_Source->Check_Sample_Prep No Improvement Solution_Source Infuse standard to tune desolvation potential & CE. Check_Source->Solution_Source Yes Check_LC Evaluate Chromatography? Check_Sample_Prep->Check_LC No Improvement Solution_Sample_Prep Consider alternative extraction (e.g., SPE) or internal standard. Check_Sample_Prep->Solution_Sample_Prep Yes Solution_LC Check column health & optimize mobile phase. Check_LC->Solution_LC Yes Success Problem Resolved Solution_Source->Success Solution_Sample_Prep->Success Solution_LC->Success

References

Technical Support Center: Purification of 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses common issues encountered during the purification of 3,8-Dihydroxytetradecanoyl-CoA from complex mixtures.

Problem Possible Cause Suggested Solution
Low Yield Degradation of the target molecule: Acyl-CoA esters can be susceptible to hydrolysis, especially at non-optimal pH and temperature.- Maintain a pH range of 6.0-7.5 throughout the purification process.- Work at low temperatures (4°C) whenever possible.- Minimize the number of purification steps and the overall processing time.
Poor binding to the chromatography resin: The ionic or hydrophobic interactions between the molecule and the stationary phase may be suboptimal.- For ion-exchange chromatography, ensure the buffer pH is at least 1 unit below the pKa of the phosphate groups of Coenzyme A to ensure a net negative charge.- For reversed-phase chromatography, ensure the mobile phase has the appropriate organic solvent concentration for retention.- For hydrophobic interaction chromatography, ensure the initial salt concentration is sufficient to promote binding.[1][2]
Inefficient elution: The conditions used to elute the molecule from the column may not be strong enough.- For ion-exchange, use a steeper salt gradient or a higher final salt concentration in the elution buffer.- For reversed-phase, increase the concentration of the organic solvent in the mobile phase.- For HIC, use a more shallow decreasing salt gradient to ensure selective elution.[1][2]
Low Purity Co-elution with contaminants: Other molecules in the mixture may have similar chemical properties.- Optimize the elution gradient (salt for ion-exchange, organic solvent for reversed-phase). A shallower gradient can improve resolution.- Introduce an orthogonal purification step. For example, follow ion-exchange chromatography with reversed-phase HPLC or hydrophobic interaction chromatography.[1][3]
Presence of closely related acyl-CoA species: The mixture may contain other acyl-CoAs of similar chain length or hydroxylation patterns.- High-resolution reversed-phase HPLC is often effective at separating acyl-CoAs with different chain lengths or degrees of saturation.[4][5]
Contamination with free Coenzyme A: The starting material may contain free CoA.- Ion-exchange chromatography can effectively separate acyl-CoAs from free CoA.[6]
Peak Tailing or Broadening in HPLC Secondary interactions with the stationary phase: The hydroxyl groups on the acyl chain may interact with residual silanols on a C18 column.- Use a high-purity, end-capped C18 column.- Add a small amount of a competing agent, such as triethylamine, to the mobile phase.
Sample overload: Too much sample was injected onto the column.- Reduce the amount of sample injected.- Use a column with a larger diameter.
Irreproducible Results Inconsistent sample preparation: Variations in the extraction or initial processing of the complex mixture.- Standardize the sample preparation protocol, ensuring consistent volumes, concentrations, and incubation times.
Column degradation: The performance of the chromatography column has deteriorated.- Implement a regular column cleaning and regeneration protocol.- Replace the column if performance does not improve.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of this compound and how does this influence purification?

A1: this compound is an amphipathic molecule. It possesses a long, hydrophobic 14-carbon acyl chain with two hydroxyl groups, and a highly charged, hydrophilic Coenzyme A moiety. This dual nature allows for purification by ion-exchange chromatography (targeting the negatively charged phosphate groups of CoA), reversed-phase chromatography (targeting the hydrophobic acyl chain), or hydrophobic interaction chromatography.

Q2: What are the primary stability concerns for this compound during purification?

A2: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly at alkaline pH. It is recommended to maintain solutions at a slightly acidic to neutral pH (6.0-7.5) and at low temperatures (4°C) to minimize degradation. Some studies have shown that acyl-CoAs are relatively stable for at least an hour under appropriate HPLC conditions.[7]

Q3: Which chromatographic technique is the best starting point for purifying this compound?

A3: For a crude extract, anion-exchange chromatography is a good initial step.[6][8][9] It can effectively capture the negatively charged this compound and separate it from neutral or positively charged contaminants. The large hydrophilic Coenzyme A portion of the molecule provides a strong handle for this type of separation.

Q4: How can I detect and quantify this compound during purification?

A4: The adenine ring in the Coenzyme A moiety has a strong UV absorbance at approximately 260 nm.[10] Therefore, fractions can be monitored using a spectrophotometer or an HPLC with a UV detector. For more specific detection and quantification, especially in complex mixtures, LC-MS/MS is the preferred method.

Q5: What are some common contaminants I should be aware of?

A5: Common contaminants can include other long-chain and short-chain acyl-CoAs, free fatty acids, free Coenzyme A, and other lipids or proteins from the source mixture. Phthalate esters from plasticware are also a common contaminant in lipid preparations.[11]

Experimental Protocols

Example Protocol: Anion-Exchange Chromatography for Initial Purification

This protocol is a hypothetical starting point based on methods used for other acyl-CoAs and should be optimized.[6]

  • Column and Buffer Preparation:

    • Resin: Use a strong anion-exchange resin such as a quaternary ammonium-based resin.

    • Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 7.4.

    • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 7.4.

    • Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation:

    • Ensure your complex mixture is in a solution compatible with the Binding Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Centrifuge the sample at high speed to remove any particulate matter.

  • Chromatography:

    • Load the clarified sample onto the equilibrated anion-exchange column.

    • Wash the column with 5-10 column volumes of Binding Buffer to remove unbound contaminants.

    • Elute the bound molecules using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.

    • Collect fractions and monitor the absorbance at 260 nm.

  • Analysis of Fractions:

    • Analyze the fractions containing the UV-absorbing peaks by a secondary method, such as reversed-phase HPLC or LC-MS/MS, to identify those containing this compound.

  • Desalting:

    • Pool the fractions of interest and remove the high concentration of salt using a desalting column or dialysis.

Visualizations

PurificationWorkflow start Complex Mixture Containing This compound clarification Clarification (Centrifugation/Filtration) start->clarification anion_exchange Anion-Exchange Chromatography clarification->anion_exchange analysis1 Fraction Analysis (UV @ 260nm, LC-MS/MS) anion_exchange->analysis1 pooling Pool Positive Fractions analysis1->pooling rp_hplc Reversed-Phase HPLC pooling->rp_hplc analysis2 Purity Assessment (LC-MS/MS) rp_hplc->analysis2 final_product Purified This compound analysis2->final_product

Caption: A general experimental workflow for the purification of this compound.

TroubleshootingTree start Low Yield or Purity? check_stability Assess Molecule Stability (Run stability tests at different pH/temps) start->check_stability Yield Issue check_elution Optimize Elution (Steeper/shallower gradient) start->check_elution Purity Issue check_binding Evaluate Binding to Resin (Check flow-through for target) check_stability->check_binding Stable unstable Solution: Lower Temp, Adjust pH, Minimize Time check_stability->unstable Degradation Found check_binding->check_elution Binding OK poor_binding Solution: Adjust Buffer pH or Salt Concentration check_binding->poor_binding Target in Flow-Through orthogonal_step Add Orthogonal Step (e.g., RP-HPLC after IEX) check_elution->orthogonal_step Co-eluting Peaks poor_elution Solution: Modify Gradient or Final Eluent Strength check_elution->poor_elution Broad/Late Peaks coelution Solution: Improve Resolution with Orthogonal Method orthogonal_step->coelution

References

avoiding degradation of 3,8-Dihydroxytetradecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3,8-Dihydroxytetradecanoyl-CoA during extraction from biological samples.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound is a common issue stemming from its inherent chemical and enzymatic instability. This guide provides a systematic approach to identifying and resolving potential causes of degradation during your extraction workflow.

Potential CauseRecommended Solution & Explanation
Enzymatic Degradation at Harvest Immediate Quenching: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs) and enzymes of the β-oxidation pathway, can rapidly degrade the target molecule upon cell lysis. It is critical to immediately halt all metabolic activity. For cell cultures, this can be achieved by flash-freezing the cell pellet in liquid nitrogen. For tissues, freeze-clamping the tissue with tongs pre-chilled in liquid nitrogen is the gold standard.
Chemical Degradation due to pH Maintain Acidic Conditions: The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially under neutral to alkaline conditions. To minimize this, perform the extraction in an acidic buffer. A potassium phosphate buffer (e.g., 100 mM) at a pH of approximately 4.9 is commonly used and has been shown to be effective.[1]
Thermal Degradation Maintain Cold Temperatures: Both enzymatic and chemical degradation rates increase with temperature. All extraction steps, including homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 4°C. Use pre-chilled buffers, solvents, and tubes to maintain a consistently low temperature. For long-term storage, acyl-CoA derivatives should be kept at -80°C.
Incomplete Cell Lysis/Tissue Homogenization Optimize Homogenization: Inefficient disruption of cells or tissue can lead to poor extraction efficiency. For tissues, a glass homogenizer is often more effective than plastic ones. Ensure the tissue is thoroughly ground to a fine powder before homogenization. The ratio of extraction solvent to tissue weight should also be optimized; a 20-fold excess of solvent is a good starting point.
Oxidative Damage Minimize Oxygen Exposure: While the primary degradation pathways are hydrolytic, the presence of hydroxyl groups may increase susceptibility to oxidative damage. Work quickly and consider degassing solvents. If oxidative degradation is suspected, the addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents may be beneficial, though compatibility with downstream analysis should be confirmed.
Adsorption to Surfaces Use Appropriate Labware: The phosphate groups in the Coenzyme A moiety can adhere to glass and metal surfaces, leading to loss of the analyte. Using polypropylene tubes can help minimize this issue.
Inefficient Solid-Phase Extraction (SPE) Optimize SPE Protocol: If using SPE for sample cleanup, ensure the column is properly conditioned and not allowed to dry out before loading the sample. The wash and elution steps should be optimized for your specific analyte. In some cases, for cleaner samples, it may be possible to bypass the SPE step to improve recovery, although this might lead to increased matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during extraction?

A1: The two main degradation pathways are:

  • Enzymatic Degradation: This is primarily carried out by two groups of enzymes:

    • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, releasing Coenzyme A and free 3,8-dihydroxytetradecanoic acid.

    • β-Oxidation Enzymes: As a 3-hydroxyacyl-CoA, your molecule is an intermediate in the β-oxidation pathway and can be a substrate for enzymes like 3-hydroxyacyl-CoA dehydrogenase.

  • Chemical Degradation: This is mainly due to the hydrolysis of the high-energy thioester bond, which is significantly accelerated at neutral or alkaline pH.

Q2: Why is an acidic pH crucial for the extraction buffer?

A2: The thioester bond in this compound is more stable in acidic conditions. At a pH above 7, the rate of hydrolysis increases significantly. An acidic buffer, typically around pH 4.9, minimizes this chemical degradation, thereby preserving your analyte.[1]

Q3: Can I store my samples before extraction? If so, how?

A3: Immediate processing of fresh samples is always ideal. However, if storage is necessary, samples must be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. This rapidly halts enzymatic activity. Avoid repeated freeze-thaw cycles, as this can lead to sample degradation.

Q4: What is "quenching" and why is it important?

A4: Quenching is the rapid inactivation of all enzymatic activity in your sample at the moment of collection. This is arguably the most critical step in preventing the degradation of your target molecule. For cultured cells, this is often done by rapidly washing with a cold buffer and then flash-freezing. For tissues, freeze-clamping is the preferred method.

Q5: Are there any specific considerations for a dihydroxylated acyl-CoA like mine?

A5: While specific data for this compound is limited, the presence of hydroxyl groups can increase the polarity of the molecule compared to its non-hydroxylated counterpart. This might slightly alter its behavior during liquid-liquid or solid-phase extraction, so optimization of solvent systems may be required. The hydroxyl groups do not fundamentally change the instability of the thioester bond, which remains the primary concern.

Stability of Long-Chain Acyl-CoAs: A Qualitative Overview

ConditionParameterStabilityRationale
pH Acidic (pH 4-6)HighThe thioester bond is most stable in a slightly acidic environment.
Neutral (pH 7)ModerateThe rate of hydrolysis of the thioester bond increases at neutral pH.
Alkaline (pH > 8)LowThe thioester bond is rapidly hydrolyzed in alkaline conditions.
Temperature -80°CHighRecommended for long-term storage of extracts (as a dry pellet) or tissues.
-20°CModerateSuitable for short- to medium-term storage.
0-4°C (On Ice)Low to ModerateEssential for all working steps during extraction to minimize enzymatic activity.
Room TemperatureVery LowSignificant degradation can occur in a short time due to both enzymatic and chemical instability.
Solvents Organic (e.g., Acetonitrile, Methanol)HighIn the absence of water and enzymes, the molecule is relatively stable.
Aqueous Buffers (Acidic)ModerateStability is maintained for the duration of the extraction process.
Aqueous Buffers (Neutral/Alkaline)LowNot recommended due to rapid hydrolysis of the thioester bond.

Detailed Experimental Protocol: Extraction of this compound from Cultured Cells

This protocol is a synthesis of established methods for the extraction of long-chain acyl-CoAs and is designed to maximize recovery and stability.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Liquid Nitrogen

  • Pre-chilled ( -20°C) extraction solvent: 2:1:0.8 (v/v/v) mixture of 2-propanol, acetonitrile, and 100 mM potassium phosphate buffer (pH 4.9)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Pre-chilled polypropylene microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge (4°C)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Quenching:

    • For Adherent Cells: Aspirate the culture medium. Immediately wash the cell monolayer twice with ice-cold PBS. After the final wash, add a minimal volume of ice-cold PBS and use a cell scraper to detach the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • For Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 3-5 minutes at 4°C). Quickly aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

    • After the final wash, flash-freeze the cell pellet in liquid nitrogen. This is a critical quenching step.

  • Extraction:

    • To the frozen cell pellet, add 1 mL of the pre-chilled extraction solvent containing your internal standard.

    • Immediately vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

    • Incubate the mixture on ice for 20 minutes.

  • Phase Separation and Collection:

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled polypropylene microcentrifuge tube. Be cautious not to disturb the pellet.

  • Sample Concentration:

    • Dry the supernatant under a gentle stream of nitrogen at room temperature or using a vacuum concentrator without heat. It is crucial to avoid heating the sample.

    • The resulting dried pellet can be stored at -80°C until analysis.

  • Reconstitution:

    • Just prior to analysis (e.g., by LC-MS/MS), reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent. The choice of reconstitution solvent is critical for stability and compatibility with your analytical method. A common choice is 50% methanol in 50 mM ammonium acetate.

Visualizing Degradation Pathways and Extraction Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and the recommended extraction workflow to mitigate them.

DegradationPathways cluster_main This compound cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation cluster_products Degradation Products Target This compound ACOT Acyl-CoA Thioesterases (ACOTs) Target->ACOT BetaOx β-Oxidation Enzymes (e.g., 3-hydroxyacyl-CoA dehydrogenase) Target->BetaOx Hydrolysis Hydrolysis (Alkaline/Neutral pH) Target->Hydrolysis FreeAcid 3,8-Dihydroxytetradecanoic Acid + CoA ACOT->FreeAcid BetaOxProd Chain-shortened Acyl-CoA + Acetyl-CoA BetaOx->BetaOxProd Hydrolysis->FreeAcid

Caption: Key degradation pathways for this compound.

ExtractionWorkflow cluster_pre Sample Preparation cluster_ext Extraction cluster_post Post-Extraction Harvest 1. Cell Harvesting (on ice) Wash 2. Wash with cold PBS Harvest->Wash Quench 3. Quenching (Flash-freeze in Liquid N2) Wash->Quench AddSolvent 4. Add cold extraction solvent (pH 4.9, with internal standard) Quench->AddSolvent Lyse 5. Vortex to Lyse Cells AddSolvent->Lyse Centrifuge 6. Centrifuge (4°C) to pellet debris Lyse->Centrifuge Collect 7. Collect Supernatant Centrifuge->Collect Dry 8. Dry under Nitrogen (no heat) Collect->Dry Store 9. Store at -80°C or Reconstitute for Analysis Dry->Store

References

Technical Support Center: Enhancing the Detection Sensitivity of 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,8-Dihydroxytetradecanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for the sensitive detection of this and similar long-chain hydroxylated acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of long-chain acyl-CoAs like this compound. This technique offers high selectivity by monitoring specific precursor and product ion transitions, minimizing interference from complex biological matrices.

Q2: How can I increase the sensitivity of my LC-MS/MS analysis for this compound?

A2: Several strategies can be employed to enhance sensitivity:

  • Chemical Derivatization: Modifying the molecule with a derivatizing agent can improve its ionization efficiency and chromatographic properties. Agents that introduce a permanently charged group can significantly boost the signal in the mass spectrometer.

  • Optimized Sample Preparation: A robust sample extraction and clean-up procedure is crucial to remove interfering substances, such as phospholipids, which can cause ion suppression. Solid-phase extraction (SPE) is a common and effective technique for this purpose.

  • Chromatographic Improvements: Utilizing ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle columns can lead to sharper peaks and better separation from matrix components, thereby increasing the signal-to-noise ratio.

  • Mass Spectrometer Parameters: Fine-tuning of mass spectrometer settings, such as spray voltage, gas flows, and collision energy, is essential for maximizing the signal of your specific analyte.

Q3: What is the biological significance of this compound?

A3: this compound is an intermediate in the biosynthesis of Lipid A, a key component of the outer membrane of Gram-negative bacteria. Specifically, it is a precursor in the pathway involving the enzyme LpxI.[1][2] The accurate detection of this molecule is crucial for studying bacterial lipid metabolism and for the development of novel antibiotics targeting this pathway.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Recommended Solution
Sample Degradation Acyl-CoAs are susceptible to degradation. Ensure rapid quenching of metabolic activity after sample collection and keep samples on ice or at -80°C. Minimize freeze-thaw cycles.
Inefficient Extraction The extraction protocol may not be optimal for a hydroxylated long-chain acyl-CoA. Consider testing different solvent systems and solid-phase extraction (SPE) cartridges. A mixed-mode SPE may be beneficial.
Ion Suppression Co-eluting matrix components, especially phospholipids, can suppress the ionization of the analyte.[3] Improve chromatographic separation to resolve the analyte from interfering compounds. A thorough sample clean-up is also critical.
Suboptimal MS Parameters The mass spectrometer settings may not be optimized for this specific molecule. Perform a direct infusion of a standard to determine the optimal precursor/product ion pair and collision energy.
Issue 2: Poor Peak Shape and Chromatographic Resolution
Possible Cause Recommended Solution
Inappropriate Column Chemistry For long-chain acyl-CoAs, a C8 or C18 reversed-phase column is typically used.[4] Ensure the column is in good condition and has not been contaminated.
Mobile Phase Issues The pH and composition of the mobile phase can significantly impact peak shape. For acyl-CoAs, using a high pH mobile phase (e.g., with ammonium hydroxide) can improve peak shape.[4]
System Dead Volume Excessive dead volume in the LC system can lead to peak broadening. Check all fittings and tubing to ensure they are appropriate for the column and flow rate used.

Data Presentation: Sensitivity of Detection Methods

The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for long-chain acyl-CoAs using LC-MS/MS, both with and without derivatization. Note that values for this compound are not specifically available in the literature and are estimated based on similar molecules.

Method Analyte Type Typical LOD/LOQ Reference
LC-MS/MS (without derivatization) Long-chain acyl-CoAs0.1 - 15.0 pmol/µL
LC-MS/MS with Derivatization (e.g., Benzoyl Chloride) Lipids (including mono- and diacylglycerols)Significant signal enhancement reported[5]
LC-MS/MS with Derivatization (e.g., 3-(chlorosulfonyl)benzoic acid) Sterols and other lipidsLODs of 15–25 pmol/mL in plasma[6]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Bacterial Cells
  • Cell Harvesting and Quenching:

    • Rapidly cool the bacterial culture to 4°C.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the cells.

    • Immediately resuspend the cell pellet in an ice-cold quenching solution (e.g., 60% methanol in water) to halt metabolic activity.

  • Lysis and Protein Precipitation:

    • Add an ice-cold extraction solvent (e.g., acetonitrile/isopropanol/water, 3:3:2 v/v/v) containing a suitable internal standard (e.g., C17:0-CoA).

    • Lyse the cells by sonication on ice.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., 80% methanol in water with 0.1% ammonium hydroxide).

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (90:10).

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Precursor Ion (Q1): The [M+H]+ ion for this compound. The exact m/z will need to be calculated based on its chemical formula.

    • Product Ion (Q3): A characteristic fragment ion, often corresponding to the CoA moiety or a neutral loss of 507 Da.

    • Optimization: The collision energy and other source parameters should be optimized by direct infusion of a standard.

Visualizations

LpxI Signaling Pathway

LpxI_Pathway UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC LpxD LpxD UDP_2_3_diacyl_GlcN UDP_2_3_diacyl_GlcN LpxD->UDP_2_3_diacyl_GlcN UDP-2,3-di-O-(R-3-hydroxymyristoyl)-glucosamine UDP_3_acyl_GlcNAc_deacetylase LpxC (UDP-3-O-(acyl)-N-acetylglucosamine deacetylase) UDP_3_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine UDP_3_acyl_GlcN->LpxD LpxI LpxI Lipid_X 2,3-diacyl-glucosamine-1-phosphate (Lipid X) LpxI->Lipid_X LpxB LpxB Lipid_X->LpxB LpxB Dihydroxy_tetradecanoyl_CoA This compound Dihydroxy_tetradecanoyl_CoA->LpxI Myristoyl_ACP Myristoyl-ACP Myristoyl_ACP->LpxD LpxC->UDP_3_acyl_GlcN UDP_2_3_diacyl_GlcN->LpxI Disaccharide-1-P Disaccharide-1-P LpxB->Disaccharide-1-P

Caption: The LpxI pathway in Lipid A biosynthesis.

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Bacterial Pellet) quenching Metabolic Quenching sample_collection->quenching extraction Extraction & Protein Precipitation quenching->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup concentration Drying & Reconstitution cleanup->concentration lc_separation UHPLC Separation (C18 Column) concentration->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, SRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Internal Standard) peak_integration->quantification

Caption: General workflow for LC-MS/MS analysis.

References

Technical Support Center: Analysis of 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 3,8-Dihydroxytetradecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in analyzing this compound?

A1: A primary challenge in the analysis of this compound and other acyl-CoAs is their inherent instability. These molecules are susceptible to hydrolysis, particularly in non-acidic aqueous solutions. Additionally, their low endogenous abundance in biological samples requires highly sensitive analytical methods.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of long-chain acyl-CoAs like this compound.[1] This method offers high specificity through the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Q3: How do the hydroxyl groups on this compound affect its analysis?

A3: The two hydroxyl groups increase the polarity of the molecule compared to its non-hydroxylated counterpart. This will affect its retention on a reverse-phase chromatography column, likely causing it to elute earlier. The hydroxyl groups may also influence the fragmentation pattern in the mass spectrometer.

Q4: Is derivatization necessary for the analysis of this compound?

A4: While direct analysis by LC-MS/MS is possible, derivatization can sometimes improve chromatographic behavior and sensitivity, especially in complex matrices. However, for acyl-CoA analysis by LC-MS, derivatization is less common than for free fatty acids.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal Sample DegradationPrepare fresh samples and standards. Keep samples on ice or at 4°C during preparation and store at -80°C. Use a slightly acidic reconstitution solvent (e.g., with 0.1% formic acid) to improve stability.
Inefficient IonizationOptimize mass spectrometer source parameters. Ensure the mobile phase composition is appropriate for positive electrospray ionization (ESI), which is commonly used for acyl-CoAs.[1]
Poor Extraction RecoveryOptimize the sample extraction protocol. A common method involves protein precipitation followed by solid-phase extraction (SPE). Ensure the SPE cartridge type and elution solvents are appropriate for a polar lipid-like molecule.
Poor Peak Shape (Tailing or Fronting) Column OverloadDilute the sample or inject a smaller volume.
Inappropriate Mobile PhaseEnsure the pH of the mobile phase is compatible with the analyte and the column. The use of ion-pairing agents can sometimes improve peak shape for acyl-CoAs.
Column ContaminationWash the column with a strong solvent or replace it if necessary.
High Background Noise Contaminated Solvents or GlasswareUse high-purity LC-MS grade solvents and additives. Ensure all glassware is thoroughly cleaned.
Matrix EffectsImprove sample cleanup procedures. Consider using a calibration curve prepared in a matrix similar to the sample to compensate for ion suppression or enhancement.
Inconsistent Retention Time Unstable Column TemperatureEnsure the column oven is functioning correctly and set to a stable temperature.
Inconsistent Mobile Phase CompositionPrepare fresh mobile phases daily and ensure proper mixing if using a gradient.
Column DegradationReplace the analytical column.

Experimental Protocols

Sample Extraction from Biological Tissues

This protocol is a general guideline and should be optimized for your specific tissue type.

  • Homogenization: Homogenize ~50 mg of frozen tissue on ice in a solution of 100 mM potassium phosphate buffer (pH 4.9) and an organic solvent mixture such as acetonitrile:isopropanol:methanol (3:1:1), containing an appropriate internal standard (e.g., C17:0-CoA).[1]

  • Phase Separation: Vortex the homogenate and centrifuge at high speed (e.g., 16,000 x g) at 4°C.

  • Extraction: Collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate.

LC-MS/MS Analysis

The following are suggested starting parameters for method development.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is a good starting point.[1]

    • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[1]

    • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[1]

    • Gradient: A linear gradient from a low to a high percentage of organic phase (Mobile Phase B).

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: 50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]⁺ ion for this compound.

    • Product Ion: A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate moiety (507 Da). Another characteristic product ion can also be monitored for confirmation.

    • Collision Energy: This will need to be optimized for your specific instrument and analyte. A starting point of 30 eV can be used.[1]

Quantitative Data

The following table provides a starting point for developing an SRM/MRM method for long-chain acyl-CoAs, which can be adapted for this compound. The exact m/z values for this compound will need to be calculated.

Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
Myristoyl-CoA (C14:0)992.5485.50.0830
Palmitoyl-CoA (C16:0)1020.5513.50.0830
Stearoyl-CoA (C18:0)1048.6541.60.0830
Oleoyl-CoA (C18:1)1046.6539.60.0830
This compound[Calculated M+H]⁺[Calculated Product]⁺0.08Optimize

Data adapted from a study on long-chain acyl-CoA analysis.[1]

Visualizations

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the general pathway for fatty acid beta-oxidation, where acyl-CoAs are sequentially broken down to produce acetyl-CoA. This compound would enter a similar pathway, potentially with modifications to handle the hydroxyl groups.

fatty_acid_oxidation Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Dehydrogenation FAD FAD FADH2 FADH2 FAD->FADH2 Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA (or modified for dihydroxy) Enoyl_CoA->Hydroxyacyl_CoA Hydration H2O H2O Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation NAD NAD+ NADH NADH + H+ NAD->NADH Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolysis Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Ketoacyl_CoA->Acetyl_CoA Thiolysis CoA_SH CoA-SH

Caption: Generalized pathway of fatty acid beta-oxidation.

LC-MS/MS Analytical Workflow

This diagram outlines the key steps in the analytical workflow for this compound.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Biological Sample (e.g., Tissue) Extraction Extraction & Homogenization Tissue->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC Liquid Chromatography (Reverse Phase) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Internal Standard) Integration->Quantification

Caption: Workflow for the analysis of this compound.

References

Technical Support Center: 3,8-Dihydroxytetradecanoyl-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,8-Dihydroxytetradecanoyl-CoA research. This resource is designed for researchers, scientists, and drug development professionals. Please note that this compound is a sparsely documented metabolite. Therefore, this guide is based on established principles for the analysis of analogous molecules, such as other dihydroxy fatty acids and long-chain acyl-CoAs, to provide a robust framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathways is it likely involved?

A1: this compound is a derivative of tetradecanoic acid (a 14-carbon saturated fatty acid) featuring two hydroxyl groups at the 3rd and 8th carbon positions, and a Coenzyme A (CoA) thioester. While its specific metabolic role is not well-documented, it is plausible that it is an intermediate in specialized fatty acid oxidation or biosynthesis pathways. Hydroxylated fatty acids are known to be involved in various biological processes, and their CoA esters are the activated forms for enzymatic reactions.[1] The presence of a hydroxyl group at the 3-position is characteristic of an intermediate in beta-oxidation.[2] The additional hydroxyl group at the 8-position suggests it may be a product of a secondary hydroxylation event, potentially catalyzed by a cytochrome P450 monooxygenase, or an intermediate in a unique metabolic pathway.

Q2: What are the main challenges in the analysis of this compound?

A2: The analysis of dihydroxy acyl-CoAs like this compound presents several challenges:

  • Low Abundance: These molecules are often present in very low concentrations in biological samples, requiring highly sensitive analytical techniques.

  • Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The presence of hydroxyl groups may further affect stability.

  • Isomer Separation: Distinguishing this compound from its positional isomers (e.g., 3,7-dihydroxytetradecanoyl-CoA) is a significant analytical hurdle that requires high-resolution chromatographic separation.[3][4]

  • Lack of Commercial Standards: The absence of a commercially available analytical standard for this compound necessitates its chemical or enzymatic synthesis for accurate quantification.

Q3: How can I improve the stability of my this compound samples during extraction and storage?

A3: To enhance the stability of acyl-CoA samples, consider the following:

  • Rapid Quenching: Immediately stop metabolic activity by flash-freezing samples in liquid nitrogen.

  • Acidified Extraction Solvents: Use acidic conditions (e.g., with formic acid or perchloric acid) during extraction to inhibit enzymatic degradation.

  • Low Temperatures: Perform all extraction and sample handling steps on ice or at 4°C.

  • Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) in your solvents to prevent oxidation of the fatty acyl chain.

  • Proper Storage: Store extracts and synthesized standards at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For long-term storage, it is best to store the dried extract.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize your extraction protocol. Consider solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or a mixed-mode anion exchange) for enrichment. Ensure the pH of your extraction buffer is optimal for acyl-CoA stability and recovery.
Sample Degradation Review your sample handling procedures. Ensure rapid quenching of metabolism and maintain low temperatures throughout. Prepare fresh samples and analyze them promptly.
Suboptimal MS Parameters If you have a synthesized standard, perform infusion experiments to determine the optimal precursor and product ions, collision energy, and other MS parameters. In the absence of a standard, you can predict MRM transitions based on the structure of this compound. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety.
Poor Chromatographic Resolution The presence of isomers can lead to signal suppression. Optimize your LC method to achieve baseline separation of potential isomers. Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase compositions.
Issue 2: Poor Reproducibility in Quantification
Potential Cause Troubleshooting Steps
Inconsistent Extraction Efficiency Incorporate a suitable internal standard at the very beginning of your sample preparation. For long-chain acyl-CoAs, an odd-chain acyl-CoA or a stable isotope-labeled analog is recommended.
Matrix Effects Matrix effects can significantly impact ionization efficiency. Assess matrix effects by performing post-extraction spiking experiments. If significant, consider further sample cleanup or the use of a matrix-matched calibration curve.
Instability in Autosampler Acyl-CoAs can degrade in the autosampler. Keep the autosampler temperature low (e.g., 4°C) and minimize the time between sample preparation and injection.

Data Presentation

Table 1: Predicted MRM Transitions for this compound

Based on the structure and common fragmentation patterns of long-chain hydroxyacyl-CoAs. These values should be empirically optimized.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compoundPredictedPredictedRequires Optimization
(Example based on similar compounds)~1012.5 [M+H]+~507.1 (CoA fragment)30-50
~499.3 (Acyl chain fragment)20-40
Table 2: Comparison of General Acyl-CoA Extraction Methods
Method Principle Pros Cons Typical Recovery
Liquid-Liquid Extraction Partitioning between immiscible organic and aqueous phases.Simple, inexpensive.Can be less selective, may have lower recovery for some species.40-70%
Solid-Phase Extraction (SPE) Selective adsorption onto a solid support followed by elution.High selectivity and concentration factor.Can be more time-consuming and expensive.70-90%

Experimental Protocols

Protocol 1: General Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a general guideline and should be optimized for your specific tissue type and experimental goals.

Materials:

  • Frozen tissue sample

  • Homogenizer

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 0.5 M perchloric acid

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode anion exchange)

  • Acetonitrile, methanol, and other necessary solvents

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize it in 1 mL of ice-cold 10% TCA containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cleanup:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elute the acyl-CoAs with a suitable elution solvent (e.g., methanol or acetonitrile with a small amount of acid or base).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of a solvent compatible with your LC-MS system (e.g., 50% methanol in water).

Protocol 2: General LC-MS/MS Analysis of Long-Chain Hydroxyacyl-CoAs

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (starting point for optimization):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters: Optimize spray voltage, gas flows, and temperature for maximal signal intensity.

  • MRM Transitions: Use predicted or empirically determined precursor and product ions for this compound and the internal standard.

Visualizations

fatty_acid_hydroxylation_pathway Tetradecanoyl-CoA Tetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->3-Hydroxytetradecanoyl-CoA Beta-Oxidation Intermediate Enzyme 1 (e.g., Acyl-CoA Dehydrogenase) Enzyme 1 (e.g., Acyl-CoA Dehydrogenase) This compound This compound 3-Hydroxytetradecanoyl-CoA->this compound Secondary Hydroxylation Enzyme 2 (e.g., Cytochrome P450) Enzyme 2 (e.g., Cytochrome P450) Further Metabolism Further Metabolism This compound->Further Metabolism

Caption: Hypothetical metabolic pathway for the formation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Homogenization Tissue Homogenization Protein Precipitation Protein Precipitation Tissue Homogenization->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction Drying & Reconstitution Drying & Reconstitution Solid-Phase Extraction->Drying & Reconstitution LC-MS/MS LC-MS/MS Drying & Reconstitution->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic Low/No Signal Low/No Signal Check Extraction Check Extraction Low/No Signal->Check Extraction Optimize SPE Optimize SPE Check Extraction->Optimize SPE  Inefficient?   Check Stability Check Stability Check Extraction->Check Stability  Efficient?   Improve Sample Handling Improve Sample Handling Check Stability->Improve Sample Handling  Degradation?   Check MS Parameters Check MS Parameters Check Stability->Check MS Parameters  Stable?   Optimize MS/MS Optimize MS/MS Check MS Parameters->Optimize MS/MS  Suboptimal?  

Caption: Troubleshooting logic for low signal intensity in LC-MS/MS analysis.

References

Validation & Comparative

Confirming the Structure of 3,8-Dihydroxytetradecanoyl-CoA by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive approach to confirming the chemical structure of 3,8-Dihydroxytetradecanoyl-CoA utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of published experimental NMR data for this specific molecule, this guide presents a robust experimental protocol and a comparative analysis against the predicted spectral data of a structurally similar compound, (S)-3-Hydroxytetradecanoyl-CoA.

Comparative NMR Data Analysis

To facilitate the structural elucidation of this compound, a comparison of its expected NMR chemical shifts with those of a known analogue is crucial. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (S)-3-Hydroxytetradecanoyl-CoA, which serves as a valuable reference. The expected shifts for this compound are extrapolated based on established principles of NMR spectroscopy for fatty acyl-CoAs and the influence of hydroxyl substituents.

Table 1: Comparison of ¹H NMR Chemical Shifts (Predicted, in D₂O)

ProtonsExpected Chemical Shift (δ) for this compound (ppm)Predicted Chemical Shift (δ) for (S)-3-Hydroxytetradecanoyl-CoA (ppm)[1]Notes
Acyl Chain
H2~2.5 - 2.72.54Protons alpha to the thioester carbonyl.
H3~4.1 - 4.34.15Proton on the carbon bearing the C3-hydroxyl group.
H4~1.4 - 1.61.45
H7~1.4 - 1.61.2-1.4
H8~3.6 - 3.81.2-1.4Proton on the carbon bearing the C8-hydroxyl group.
H9-H13 (CH₂)~1.2 - 1.41.2-1.4Methylene protons of the alkyl chain.
H14 (CH₃)~0.8 - 0.90.85Terminal methyl group.
Coenzyme A Moiety
Pantothenate H5'~3.9~3.9
Pantothenate H6'~3.5~3.5
Pantothenate H8' (CH₃)~0.8~0.8
Pantothenate H9' (CH₃)~0.7~0.7
Cysteamine H11'~3.0~3.0
Cysteamine H12'~3.4~3.4
Adenosine H1''~6.1~6.1
Adenosine H2''~8.3~8.3
Adenosine H8''~8.5~8.5
Ribose H1'''~4.7~4.7

Table 2: Comparison of ¹³C NMR Chemical Shifts (Predicted, in D₂O)

CarbonsExpected Chemical Shift (δ) for this compound (ppm)Predicted Chemical Shift (δ) for (S)-3-Hydroxytetradecanoyl-CoA (ppm)[1]Notes
Acyl Chain
C1 (C=O)~200200.3Thioester carbonyl carbon.
C2~5050.1Carbon alpha to the thioester.
C3~6868.2Carbon bearing the C3-hydroxyl group.
C8~72~30-35Carbon bearing the C8-hydroxyl group.
C4-C7, C9-C13 (CH₂)~25-40~25-40Methylene carbons of the alkyl chain.
C14 (CH₃)~1414.2Terminal methyl carbon.
Coenzyme A Moiety
Pantothenate C1' (C=O)~175~175Amide carbonyl.
Adenosine C2''~152~152
Adenosine C4''~149~149
Adenosine C5''~119~119
Adenosine C6''~156~156
Adenosine C8''~141~141
Ribose C1'''~88~88

Experimental Protocol for NMR Analysis

A comprehensive NMR analysis is essential for the unambiguous structural confirmation of this compound. The following protocol outlines the recommended procedures.

1. Sample Preparation

  • Solvent: Deuterium oxide (D₂O) is the solvent of choice for acyl-CoA derivatives to ensure the stability of the thioester bond and mimic physiological conditions.

  • Concentration: Prepare a solution of this compound in D₂O at a concentration of 1-10 mM.

  • pH Adjustment: Adjust the pH of the sample to approximately 7.0-7.5 using dilute NaOD or DCl in D₂O. This is critical as chemical shifts of the Coenzyme A moiety are pH-dependent.

  • Internal Standard: Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (0.0 ppm).

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (≥600 MHz) is recommended to achieve optimal resolution and sensitivity, which is crucial for resolving overlapping signals in the complex spectrum of acyl-CoA molecules.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of at least 5 times the longest T₁ of interest for accurate quantification. Solvent suppression techniques, such as presaturation, should be employed to attenuate the residual HDO signal.

  • 1D ¹³C NMR: A one-dimensional carbon spectrum, typically proton-decoupled, should be acquired. Due to the low natural abundance of ¹³C, a longer acquisition time will be necessary.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, which is invaluable for tracing the connectivity of the fatty acyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon resonances based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.

    • TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons within a spin system, which can be helpful in assigning the protons of the pantothenate and ribose moieties of Coenzyme A.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for confirming the structure of this compound by NMR.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve in D2O ph_adjust Adjust pH to ~7.2 dissolve->ph_adjust add_standard Add Internal Standard (TSP) ph_adjust->add_standard nmr_1d 1D NMR (1H, 13C) add_standard->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_spectra Assign Chemical Shifts nmr_2d->assign_spectra compare_data Compare with Predicted Data assign_spectra->compare_data structure_confirm Structure Confirmation compare_data->structure_confirm

Caption: Experimental workflow for NMR-based structural confirmation.

By following this comprehensive guide, researchers can effectively utilize NMR spectroscopy to confirm the structure of this compound and differentiate it from similar molecules, thereby ensuring the integrity of their research and development efforts.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between acyl-Coenzyme A (acyl-CoA) species is critical for advancing metabolic research and therapeutic design. This guide provides a comparative overview of 3,8-Dihydroxytetradecanoyl-CoA and related acyl-CoAs, focusing on their biochemical properties, analytical methodologies, and potential biological roles.

While specific experimental data for this compound is limited in current literature, this guide synthesizes information on related hydroxylated and dihydroxy fatty acyl-CoAs to provide a foundational understanding and framework for future research. We will explore the structural differences that likely influence their metabolic fate and signaling functions, supported by established experimental protocols for their study.

Biochemical and Physicochemical Properties

The introduction of hydroxyl groups into the acyl chain of a fatty acyl-CoA molecule dramatically alters its physicochemical properties, influencing its solubility, interaction with enzymes, and role in metabolic pathways. This compound, with its two hydroxyl groups, is expected to be significantly more polar than its monohydroxylated and non-hydroxylated counterparts. This increased polarity can affect its ability to cross cellular membranes and its affinity for various enzymes and binding proteins.

Below is a comparative table summarizing the known and inferred properties of this compound, (S)-3-Hydroxytetradecanoyl-CoA, and the parent molecule, Tetradecanoyl-CoA.

PropertyThis compound(S)-3-Hydroxytetradecanoyl-CoATetradecanoyl-CoA (Myristoyl-CoA)
Molecular Formula C35H62N7O19P3SC35H62N7O18P3SC35H60N7O17P3S
Molecular Weight ~1009.89 g/mol 993.89 g/mol 977.89 g/mol
Hydroxylation Dihydroxylated (positions 3 and 8)Monohydroxylated (position 3)Non-hydroxylated
Polarity HighModerateLow
Solubility in Aqueous Media Expected to be higherHigher than non-hydroxylated formLow
Known Metabolic Role Putative intermediate in fatty acid metabolismIntermediate in mitochondrial fatty acid elongation[1]Precursor for fatty acid synthesis and β-oxidation

Experimental Protocols

The analysis and characterization of novel acyl-CoAs like this compound rely on robust experimental protocols. The following sections detail established methodologies for the synthesis, extraction, and quantification of long-chain acyl-CoAs, which can be adapted for the study of dihydroxy species.

Enzymatic Synthesis of Acyl-CoAs

The synthesis of specific acyl-CoA species is often necessary for their use as standards in analytical assays or for functional studies. A common method involves the use of acyl-CoA synthetases.

Protocol for Enzymatic Synthesis of Acyl-CoAs:

  • Reaction Mixture Preparation: Combine the free fatty acid (e.g., 3,8-dihydroxytetradecanoic acid), Coenzyme A (CoA), and ATP in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing MgCl2.

  • Enzyme Addition: Initiate the reaction by adding a purified acyl-CoA synthetase. Several synthetases with broad substrate specificity are commercially available or can be expressed and purified.

  • Incubation: Incubate the reaction mixture at an optimal temperature (typically 30-37°C) for a sufficient duration (e.g., 1-2 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of free CoA using Ellman's reagent (DTNB) or by analyzing small aliquots via HPLC.

  • Purification: Purify the synthesized acyl-CoA from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Extraction and Quantification of Acyl-CoAs from Biological Samples

Accurate quantification of intracellular acyl-CoA levels is crucial for understanding their metabolic roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol for LC-MS/MS Analysis of Long-Chain Acyl-CoAs:

  • Tissue/Cell Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solvent, typically an acidic solution (e.g., 10% trichloroacetic acid or 2.5% sulfosalicylic acid) to precipitate proteins and quench enzymatic activity.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an acyl-CoA with an odd-chain length not present in the sample) to the homogenate to correct for extraction losses and matrix effects.

  • Solid-Phase Extraction (SPE): Clarify the homogenate by centrifugation and subject the supernatant to SPE for purification and concentration of the acyl-CoAs. C18 or Oasis HLB cartridges are commonly used.

  • LC Separation: Separate the extracted acyl-CoAs using a reversed-phase HPLC or UPLC column (e.g., C8 or C18) with a gradient of an aqueous mobile phase (e.g., ammonium acetate or formic acid in water) and an organic mobile phase (e.g., acetonitrile or methanol).

  • MS/MS Detection: Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transition from the precursor ion (the molecular ion of the acyl-CoA) to a specific product ion (typically corresponding to the CoA moiety) is monitored for each analyte and internal standard.[2][3][4][5][6]

Potential Signaling Pathways and Biological Roles

Hydroxylated and dihydroxylated fatty acids and their CoA esters are emerging as important signaling molecules in various biological processes. While the specific signaling pathways involving this compound are yet to be elucidated, we can infer potential roles based on the activities of related molecules. Dihydroxy-metabolites of other polyunsaturated fatty acids have been shown to be involved in processes like neurodegeneration and inflammation.[7]

The metabolism of dihydroxy fatty acids can proceed through several pathways, including further oxidation or conjugation, leading to the formation of bioactive mediators.

Signaling_Pathways cluster_Metabolism Cellular Metabolism of Dihydroxy Fatty Acyl-CoAs cluster_Signaling Potential Downstream Signaling This compound This compound Membrane Lipids Membrane Lipids This compound->Membrane Lipids Incorporation Further Oxidation Further Oxidation This compound->Further Oxidation β-oxidation / ω-oxidation Conjugation Conjugation This compound->Conjugation Glucuronidation / Sulfation Signaling Molecules Signaling Molecules Receptor Activation Receptor Activation Signaling Molecules->Receptor Activation e.g., PPARs, GPRs Further Oxidation->Signaling Molecules Excretion Excretion Conjugation->Excretion Transcriptional Regulation Transcriptional Regulation Receptor Activation->Transcriptional Regulation Cellular Response Cellular Response Transcriptional Regulation->Cellular Response Inflammation, Apoptosis, etc.

Caption: Potential metabolic fate and signaling of this compound.

The workflow for the analysis of this compound and related acyl-CoAs from biological samples is a multi-step process that requires careful sample preparation and sophisticated analytical techniques.

Experimental_Workflow Biological Sample Biological Sample Homogenization & Extraction Homogenization & Extraction Biological Sample->Homogenization & Extraction Internal Standard Spiking Internal Standard Spiking Homogenization & Extraction->Internal Standard Spiking Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Internal Standard Spiking->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification & Comparison Quantification & Comparison Data Analysis->Quantification & Comparison

Caption: Experimental workflow for acyl-CoA analysis.

Conclusion

The study of this compound and other dihydroxy acyl-CoAs represents a promising frontier in lipid research. While direct experimental data remains to be established, the methodologies and comparative framework presented in this guide offer a clear path forward for researchers. By adapting existing protocols for acyl-CoA analysis and leveraging our understanding of related hydroxylated fatty acids, the scientific community can begin to unravel the specific roles of these unique molecules in health and disease. Future studies focusing on the enzymatic production, cellular concentrations, and protein interactions of this compound will be instrumental in building a comprehensive understanding of its biological significance.

References

Uncharted Territory: The Quest for 3,8-Dihydroxytetradecanoyl-CoA Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of 3,8-Dihydroxytetradecanoyl-CoA remains an elusive goal for the scientific community. Extensive searches of available scientific literature and metabolic databases have yielded no specific information on the biosynthesis, function, or presence of this particular molecule in any species.

This finding, or lack thereof, presents a significant challenge in constructing a comparative guide as requested by researchers, scientists, and drug development professionals. The core of such a guide would rely on quantitative data and established experimental protocols, neither of which are currently available for this compound.

It is noteworthy that a structurally similar but distinct molecule, 3,8-Dihydroxydodecanoyl-CoA , is commercially available for research purposes. This suggests its potential use in targeted metabolic studies or as a chemical standard. However, similar to its tetradecanoyl counterpart, there is a conspicuous absence of published research detailing its natural occurrence, metabolic pathway, or comparative levels in different organisms.

The general principles of fatty acid metabolism are well-established, involving a series of enzymatic reactions that build, modify, and degrade acyl-CoA molecules. It is plausible that dihydroxylated fatty acyl-CoAs could arise from specific hydroxylation and subsequent acylation pathways. However, without direct experimental evidence, any proposed pathway for the formation or function of this compound would be purely speculative.

To facilitate future research in this area, a generalized workflow for investigating a novel metabolite like this compound is presented below.

Hypothetical Experimental Workflow

This diagram outlines a potential experimental approach for identifying and characterizing a novel metabolite across different species.

Hypothetical Workflow for Novel Metabolite Analysis cluster_0 Sample Collection & Preparation cluster_1 Analytical Detection cluster_2 Data Analysis & Interpretation A Species 1 (e.g., Bacteria) E Metabolite Extraction A->E B Species 2 (e.g., Fungi) B->E C Species 3 (e.g., Plant) C->E D Species 4 (e.g., Animal) D->E F LC-MS/MS Analysis E->F Extract Injection G Data Acquisition F->G Signal Detection H Metabolite Identification (Comparison to Standard) G->H Spectral Data I Quantification H->I Identified Metabolite J Comparative Analysis I->J Quantitative Data

Caption: A generalized workflow for the discovery and comparative analysis of a novel metabolite across different biological species.

Future Directions

The absence of data on this compound highlights a potential gap in our understanding of lipid metabolism. Future research efforts could be directed towards:

  • Chemical Synthesis and Standard Generation: The synthesis of a pure analytical standard of this compound is a critical first step for its unambiguous identification and quantification in biological samples.

  • Targeted Metabolomics: Utilizing advanced mass spectrometry techniques, researchers could perform targeted searches for this molecule in a wide array of species, particularly those with unique lipid metabolic pathways.

  • Enzyme Assays and Pathway Elucidation: Should the molecule be identified in a particular organism, subsequent research would involve identifying the enzymes responsible for its biosynthesis and degradation, thereby placing it within the broader context of cellular metabolism.

Until such foundational research is conducted, a comparative analysis of this compound in different species remains a topic for future investigation. The scientific community is encouraged to explore this uncharted area of metabolomics.

A Comparative Guide to the Detection of 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of lipid metabolites like 3,8-Dihydroxytetradecanoyl-CoA is crucial for understanding cellular metabolism and disease pathogenesis. This guide provides a comparative overview of two primary methodologies for the detection of this dihydroxyacyl-CoA: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzymatic Assays.

Quantitative Performance Comparison

The choice of detection method often depends on the specific requirements of the experiment, such as sensitivity, specificity, and throughput. The following table summarizes the key quantitative performance characteristics of LC-MS/MS and enzymatic assays for the analysis of acyl-CoAs.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Measurement of the activity of a specific enzyme that utilizes the target molecule as a substrate, often coupled to a spectrophotometric or fluorometric readout.
Specificity High; capable of distinguishing between structurally similar acyl-CoAs based on mass-to-charge ratio and fragmentation patterns.Moderate to High; depends on the specificity of the enzyme for the acyl-chain length and hydroxylation pattern.
Sensitivity High; typically in the sub-picomole to femtomole range.[1]High; can reach the picomole level with signal amplification techniques.[2]
Limit of Detection (LOD) Low; generally in the low nanomolar to picomolar range.[1]Low; can be in the picomole range.[2]
Limit of Quantitation (LOQ) Low; typically in the nanomolar range, allowing for precise quantification in biological samples.[1][3]In the picomole range, suitable for quantifying intermediates of beta-oxidation.[2]
Linearity Excellent; wide dynamic range allowing for quantification across several orders of magnitude.Good; typically linear over a narrower concentration range compared to LC-MS/MS.
Throughput Moderate; sample preparation and chromatographic separation can be time-consuming.High; amenable to multi-well plate formats for screening multiple samples.
Instrumentation Requires specialized and expensive LC-MS/MS systems.Requires standard laboratory equipment like spectrophotometers or fluorometers.

Experimental Workflows

The following diagram illustrates a general experimental workflow for the analysis of acyl-CoAs, highlighting the key stages from sample preparation to data analysis.

Acyl-CoA Detection Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., cells, tissue) extraction Acyl-CoA Extraction (e.g., with chloroform/methanol or TCA) sample->extraction lcms LC-MS/MS Analysis extraction->lcms LC-MS/MS Path enzymatic Enzymatic Assay extraction->enzymatic Enzymatic Path data_analysis Data Analysis & Quantification lcms->data_analysis enzymatic->data_analysis

A generalized workflow for the detection and quantification of acyl-CoAs.

Experimental Protocols

Below are detailed methodologies for the detection of this compound using LC-MS/MS and an enzymatic assay.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This method is adapted from protocols for the quantification of long-chain fatty acyl-CoAs in mammalian cells.[1]

1. Sample Preparation and Extraction:

  • Harvest cells or homogenize tissue samples.

  • Extract acyl-CoAs using an ice-cold 10% (w/v) trichloroacetic acid solution or a chloroform/methanol mixture.[2][3]

  • Spike the sample with an appropriate internal standard (e.g., an odd-chain length dihydroxyacyl-CoA) for accurate quantification.

  • Sonicate the samples to ensure complete lysis and extraction.

  • Centrifuge the samples to pellet proteins and other cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

2. LC Separation:

  • Employ a reverse-phase C18 column for the separation of acyl-CoAs.

  • Use a gradient elution with a mobile phase system typically consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[4]

3. MS/MS Detection:

  • Operate the mass spectrometer in positive ion mode for efficient ionization of acyl-CoAs.[5]

  • Use electrospray ionization (ESI) as the ion source.

  • Perform multiple reaction monitoring (MRM) for sensitive and specific detection. The transitions to monitor for this compound would be determined by direct infusion of a standard, but would likely involve the neutral loss of the 507 Da phosphoadenosine diphosphate group.[4][5]

    • Quantifier ion: The transition from the protonated molecule [M+H]+ to a specific fragment ion.

    • Qualifier ion: A second transition to confirm the identity of the analyte.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Generate a calibration curve using known concentrations of a this compound standard.

  • Calculate the concentration of the analyte in the samples based on the calibration curve.

Enzymatic Assay Protocol

This protocol is based on the principle of measuring the activity of 3-hydroxyacyl-CoA dehydrogenase.[2][6]

1. Sample Preparation:

  • Extract acyl-CoAs from biological samples as described in the LC-MS/MS protocol (e.g., using chloroform/methanol).

  • Resuspend the extracted acyl-CoAs in an appropriate assay buffer.

2. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing:

    • Assay buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH).

    • NAD+ (as the cofactor for the dehydrogenase).

    • 3-hydroxyacyl-CoA dehydrogenase enzyme.

    • For signal amplification, an enzymatic cycling system can be included to amplify the NADH signal.[2]

3. Measurement:

  • Add the extracted acyl-CoA sample to the reaction mixture.

  • Monitor the increase in absorbance at 340 nm (for NADH production) or the increase in fluorescence of a coupled reporter system.

  • The rate of the reaction is proportional to the concentration of 3-hydroxyacyl-CoAs in the sample.

4. Data Analysis:

  • Generate a standard curve using known concentrations of a suitable 3-hydroxyacyl-CoA standard.

  • Determine the concentration of this compound in the samples by comparing their reaction rates to the standard curve.

Signaling Pathway Context

The detection of this compound is relevant in the context of fatty acid β-oxidation, a critical metabolic pathway. The following diagram illustrates the position of 3-hydroxyacyl-CoAs within this pathway.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

The role of 3-hydroxyacyl-CoAs in the fatty acid β-oxidation pathway.

References

biological significance of 3,8-Dihydroxytetradecanoyl-CoA hydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Fatty Acid Hydroxylation Pathways and their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxylation of fatty acids is a critical metabolic process that generates a diverse array of bioactive lipid molecules. These modifications, often catalyzed by cytochrome P450 (CYP) enzymes, can occur at various positions along the fatty acid carbon chain, leading to molecules with distinct biological functions. While the roles of hydroxylation at the alpha (α), beta (β), and omega (ω) positions are relatively well-characterized, in-chain hydroxylation, which would produce molecules such as 3,8-Dihydroxytetradecanoyl-CoA, is less understood.

This guide provides a comparative overview of known fatty acid hydroxylation pathways, presenting experimental data and methodologies to offer a framework for understanding the potential significance of novel hydroxylated fatty acids. Due to the limited direct research on this compound, this document will focus on comparing established hydroxylation pathways to infer the potential roles of such dihydroxylated species.

Comparison of Fatty Acid Hydroxylation Pathways

The position of the hydroxyl group on the fatty acyl chain dictates its metabolic fate and biological activity. The following table summarizes and compares the key features of α-, β-, and ω-hydroxylation of fatty acids.

Featureα-Hydroxylationβ-Hydroxylationω-HydroxylationIn-Chain Hydroxylation (Hypothetical for 3,8-Dihydroxy)
Primary Enzyme Family Fatty Acid α-Hydroxylase (FAAH)3-Hydroxyacyl-CoA Dehydrogenase (HADH)[1]Cytochrome P450 family 4 (CYP4)[1]Cytochrome P450 (various)[2][3]
Subcellular Location Endoplasmic Reticulum, Peroxisomes[4]Mitochondria, Peroxisomes[1]Endoplasmic Reticulum[1]Endoplasmic Reticulum
Primary Function Synthesis of sphingolipids (e.g., cerebrosides), degradation of branched-chain fatty acids.[4][5]Intermediate step in β-oxidation for energy production.[1]Alternative fatty acid catabolism, production of signaling molecules (e.g., 20-HETE), formation of dicarboxylic acids.[1][6]Production of signaling molecules, formation of specialized lipids.
Biological Significance Essential for myelin sheath integrity in the nervous system and skin barrier function.[4]Central to energy metabolism from fatty acids.[1]Regulation of vascular tone, inflammation, and ion transport. Provides an alternative energy source during starvation.[7]Potentially involved in signaling pathways, membrane structure modification.
Associated Pathologies Deficiencies linked to leukodystrophies and spastic paraparesis (e.g., Refsum's disease).[4]Deficiencies lead to disorders of fatty acid oxidation.Implicated in hypertension and inflammation.[8]Dihydroxy fatty acids have been linked to ferroptosis-mediated neurodegeneration.[9]

Signaling Pathways and Metabolic Fate

The hydroxylation of fatty acids is a key step in several important metabolic and signaling pathways. Below are simplified diagrams illustrating these pathways.

β-Oxidation Pathway

This pathway is central to energy production from fatty acids, where 3-hydroxylation is a key intermediate step.

Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Figure 1. The β-oxidation spiral, highlighting the formation of 3-Hydroxyacyl-CoA.
ω-Oxidation Pathway

This pathway serves as an alternative to β-oxidation, particularly when β-oxidation is impaired.

Omega_Oxidation Fatty_Acid Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA CYP4A/F Aldehyde_FA ω-Aldehyde Fatty Acid Omega_Hydroxy_FA->Aldehyde_FA Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid Aldehyde_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase

Figure 2. The ω-oxidation pathway initiated by CYP-mediated hydroxylation.
Hypothetical Pathway for Dihydroxy Fatty Acid Formation

The formation of a dihydroxy fatty acid like this compound would likely involve multiple enzymatic steps, potentially including enzymes from both β-oxidation and CYP-mediated hydroxylation.

Dihydroxy_Formation cluster_beta β-Oxidation Intermediate cluster_cyp CYP-mediated Hydroxylation Hydroxyacyl_CoA 3-Hydroxytetradecanoyl-CoA Dihydroxy_FA This compound Hydroxyacyl_CoA->Dihydroxy_FA CYP Monooxygenase (In-chain hydroxylation) Tetradecanoyl_CoA Tetradecanoyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Tetradecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase

Figure 3. A hypothetical pathway for the formation of this compound.

Experimental Protocols

Investigating the biological significance of a novel hydroxylated fatty acid requires a multi-faceted experimental approach. Below are generalized protocols for key experiments.

Protocol 1: In Vitro Enzyme Assay for Fatty Acid Hydroxylation

Objective: To determine if a specific fatty acyl-CoA can be hydroxylated by a candidate enzyme (e.g., a specific cytochrome P450).

Materials:

  • Recombinant human CYP enzyme (e.g., from a baculovirus expression system)

  • NADPH-cytochrome P450 reductase

  • Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Fatty acyl-CoA substrate (e.g., tetradecanoyl-CoA or 3-hydroxytetradecanoyl-CoA)

  • NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • LC-MS/MS system for product analysis

Methodology:

  • Prepare a reaction mixture containing the reaction buffer, phospholipid vesicles, and the recombinant CYP enzyme. Incubate for 10 minutes at 37°C.

  • Add the fatty acyl-CoA substrate to the reaction mixture.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.

  • Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Extract the lipids from the reaction mixture using an organic solvent.

  • Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Analyze the sample by LC-MS/MS to identify and quantify the hydroxylated product.

Protocol 2: Cellular Assay for Signaling Effects

Objective: To assess the effect of a hydroxylated fatty acid on a specific cellular signaling pathway (e.g., inflammation via NF-κB).

Materials:

  • Cell line of interest (e.g., macrophages like RAW 264.7)

  • Cell culture medium and supplements

  • Hydroxylated fatty acid of interest

  • Lipopolysaccharide (LPS) as an inflammatory stimulus

  • Reagents for Western blotting (antibodies against p-p65, p65, β-actin) or a reporter assay (e.g., NF-κB luciferase reporter construct)

  • Lysis buffer

  • Protein assay kit

Methodology:

  • Culture the cells to an appropriate confluency.

  • Pre-treat the cells with different concentrations of the hydroxylated fatty acid for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 30 minutes for phosphorylation studies).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • For Western blotting, perform SDS-PAGE, transfer to a membrane, and probe with specific antibodies to assess the phosphorylation of NF-κB p65.

  • For a reporter assay, measure the luciferase activity according to the manufacturer's instructions.

  • Analyze the data to determine the effect of the hydroxylated fatty acid on NF-κB activation.

Conclusion

While direct experimental data on the is currently scarce in the available literature, a comparative analysis of known fatty acid hydroxylation pathways provides a valuable foundation for future research. The position of hydroxylation is a key determinant of the molecule's function, influencing its role in energy metabolism, cellular signaling, and the structural integrity of biological membranes. The experimental frameworks provided here offer a starting point for elucidating the function of novel dihydroxylated fatty acids and their potential as targets for drug development. Further investigation into in-chain hydroxylation is warranted to fully understand the landscape of fatty acid metabolism and its implications for health and disease.

References

A Comparative Guide to the Functional Differences Between Dihydroxy- and Monohydroxy-Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between dihydroxy- and monohydroxy-acyl-Coenzyme A (acyl-CoA) molecules. Understanding the distinct roles of these lipid metabolites is crucial for research in metabolic diseases, cellular signaling, and drug development. This document summarizes their metabolic functions, presents a framework for their quantitative analysis, and provides detailed experimental protocols.

Introduction to Hydroxylated Acyl-CoAs

Acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production, lipid synthesis, and signaling pathways. The addition of hydroxyl groups to the fatty acyl chain introduces polarity and can dramatically alter the molecule's biochemical properties and biological functions. This guide focuses on the key distinctions between two such classes: monohydroxy- and dihydroxy-acyl-CoAs.

Monohydroxy-acyl-CoAs are well-characterized intermediates in the mitochondrial beta-oxidation of fatty acids. The most prominent of these is L-3-hydroxyacyl-CoA , a key molecule in the energy-yielding breakdown of fats.

Dihydroxy-acyl-CoAs are less universally defined as a single functional class. They can be found as intermediates in the metabolism of specialized lipids, such as bile acids and certain eicosanoids. For the purpose of this guide, we will contrast the established role of monohydroxy-acyl-CoAs in fatty acid oxidation with the functions of dihydroxy-acyl-CoAs derived from other lipid pathways, such as dihydroxy-bile-acid-CoAs.

Functional Differences

The primary functional distinctions between monohydroxy- and dihydroxy-acyl-CoAs lie in their metabolic pathways and biological roles.

Monohydroxy-Acyl-CoAs: Central to Energy Metabolism

The quintessential role of monohydroxy-acyl-CoAs is exemplified by the intermediates of mitochondrial beta-oxidation. In this pathway, a fatty acyl-CoA is sequentially shortened to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[1][2]

The key steps involving a monohydroxy-acyl-CoA are:

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of an enoyl-CoA, forming an L-3-hydroxyacyl-CoA.[1]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group of L-3-hydroxyacyl-CoA to a keto group, yielding a 3-ketoacyl-CoA and reducing NAD+ to NADH.[1]

This places monohydroxy-acyl-CoAs at the heart of cellular energy homeostasis.

Dihydroxy-Acyl-CoAs: Specialized Roles in Metabolism and Signaling

Dihydroxy-acyl-CoAs are typically associated with more specialized metabolic pathways. A prime example is the formation of dihydroxy-bile-acid-CoA esters in the liver.

  • Bile Acid Conjugation: Primary bile acids, such as chenodeoxycholic acid (a dihydroxy-bile acid), are activated to their CoA esters before conjugation with amino acids like glycine or taurine. This process is essential for the emulsification of dietary fats and the absorption of fat-soluble vitamins.

  • Signaling Molecule Precursors: Certain dihydroxy-eicosanoids, which are potent signaling molecules involved in inflammation and immune responses, can be converted to their corresponding CoA esters, although the functional significance of these CoA-derivatives is an active area of research.[3][4]

The presence of two hydroxyl groups significantly increases the polarity of the acyl chain, which can influence membrane interactions and protein binding.

Quantitative Data Comparison

Direct quantitative comparisons of the cellular concentrations of monohydroxy-fatty-acyl-CoAs and dihydroxy-fatty-acyl-CoAs are not widely available in the literature. However, based on their primary metabolic roles, we can infer their relative abundance in different tissues.

Acyl-CoA ClassPrimary LocationEstimated Relative AbundanceKey Influencing Factors
Monohydroxy-acyl-CoAs MitochondriaHigh in tissues with active fatty acid oxidation (e.g., heart, skeletal muscle, liver during fasting)Nutritional state (fasting vs. fed), hormonal signals (e.g., glucagon, insulin)
Dihydroxy-bile-acid-CoAs Liver (hepatocytes)Primarily in the liver, with levels fluctuating based on digestive stateDiet, enterohepatic circulation of bile acids
Dihydroxy-eicosanoid-CoAs Various cell types (site of inflammation)Generally low, transiently increased upon cellular stimulationInflammatory stimuli, immune cell activation

Experimental Protocols

The analysis of hydroxylated acyl-CoAs is challenging due to their low abundance and chemical lability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for their sensitive and specific quantification.[5][6]

Protocol: Simultaneous Quantification of Monohydroxy- and Dihydroxy-Acyl-CoAs by LC-MS/MS

This protocol provides a framework for the extraction and analysis of both classes of molecules from biological samples.

1. Sample Preparation (Extraction)

  • Objective: To efficiently extract acyl-CoAs while minimizing degradation.

  • Procedure:

    • Flash-freeze tissue or cell samples in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen sample in an ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).

    • Include a mixture of stable isotope-labeled internal standards for both monohydroxy- and dihydroxy-acyl-CoAs to correct for extraction losses and matrix effects.

    • Centrifuge at high speed at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate and selectively detect and quantify the target analytes.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column suitable for polar lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from a low to a high percentage of Mobile Phase B to elute analytes based on their hydrophobicity. Dihydroxy-acyl-CoAs will typically elute earlier than their monohydroxy counterparts of the same chain length.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For each analyte and internal standard, specific precursor-to-product ion transitions are monitored. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group.

3. Data Analysis

  • Objective: To calculate the concentration of each analyte in the original sample.

  • Procedure:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of the analyte using a standard curve prepared with known amounts of authentic standards.

Visualizations

Metabolic Pathways

cluster_0 Monohydroxy-Acyl-CoA in Beta-Oxidation cluster_1 Dihydroxy-Acyl-CoA in Bile Acid Conjugation FattyAcylCoA Fatty Acyl-CoA EnoylCoA Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase MonoHydroxyAcylCoA L-3-Hydroxyacyl-CoA EnoylCoA->MonoHydroxyAcylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA MonoHydroxyAcylCoA->KetoacylCoA L-3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase DihydroxyBileAcid Dihydroxy Bile Acid (e.g., Chenodeoxycholic Acid) DihydroxyBileAcidCoA Dihydroxy-Bile-Acid-CoA DihydroxyBileAcid->DihydroxyBileAcidCoA Bile Acid-CoA Ligase ConjugatedBileAcid Conjugated Bile Acid DihydroxyBileAcidCoA->ConjugatedBileAcid Bile Acid-CoA: Amino Acid N-Acyltransferase

Caption: Contrasting metabolic pathways of mono- and dihydroxy-acyl-CoAs.

Experimental Workflow

Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (with Internal Standards) Sample->Extraction LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Extraction->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis

Caption: A typical workflow for the comparative analysis of acyl-CoAs.

Conclusion

Monohydroxy- and dihydroxy-acyl-CoAs represent two distinct classes of lipid metabolites with divergent functional roles. Monohydroxy-acyl-CoAs are integral to the central energy-producing pathway of fatty acid beta-oxidation. In contrast, dihydroxy-acyl-CoAs are involved in more specialized metabolic functions, such as the synthesis of bile salts for digestion and potentially in the modulation of signaling pathways. The continued development of sensitive analytical techniques like LC-MS/MS will be instrumental in further elucidating the nuanced roles of these molecules in health and disease, offering potential new targets for therapeutic intervention.

References

A Researcher's Guide to the Analytical Techniques for 3,8-Dihydroxytetradecanoyl-CoA and Other Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism and related therapeutic areas, the accurate quantification of long-chain acyl-coenzyme A (acyl-CoA) molecules, such as 3,8-Dihydroxytetradecanoyl-CoA, is critical. These molecules are key intermediates in fatty acid metabolism and play significant roles in cellular signaling and energy homeostasis. This guide provides an objective comparison of the primary analytical techniques used for the analysis of long-chain acyl-CoAs, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method is crucial for obtaining reliable and reproducible data. The following table summarizes the key performance characteristics of the most common techniques for the analysis of long-chain acyl-CoAs.

Analytical TechniquePrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)ThroughputSelectivityKey AdvantagesKey Disadvantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by detection based on mass-to-charge ratio.LOD: 2-133 nM[1]HighVery HighHigh sensitivity and specificity, allows for the simultaneous analysis of multiple acyl-CoA species.High initial instrument cost, potential for matrix effects.
Radiometric Assay Measures the incorporation of a radiolabeled substrate into the acyl-CoA molecule.High sensitivity, can detect low enzyme activity.Low to MediumHigh (for specific enzyme activity)Highly sensitive for measuring enzyme activity, straightforward for specific applications.[2]Requires handling of radioactive materials, indirect measurement of the molecule itself.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Separation by HPLC followed by detection of fluorescently labeled acyl-CoAs.LOD: 0.01-0.05 µg/mL (for derivatized fatty acids)[3]MediumMedium to HighGood sensitivity, lower instrument cost compared to MS.Requires derivatization, less specific than MS, may have co-elution issues.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible research. Below are summaries of common methods for the extraction and analysis of long-chain acyl-CoAs.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method offers high sensitivity and specificity for the quantification of a wide range of acyl-CoA species.

1. Sample Preparation (Protein Precipitation):

  • Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol or a solution of 2.5% 5-sulfosalicylic acid).[4]

  • Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the extracted acyl-CoAs.

  • The supernatant can be directly injected for analysis or dried down and reconstituted in a suitable solvent for LC-MS/MS.

2. Chromatographic Separation:

  • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with a volatile buffer such as 10 mM ammonium acetate or ammonium hydroxide.[4]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

3. Mass Spectrometry Detection:

  • Ionization: Positive electrospray ionization (ESI) is commonly used.

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high selectivity and sensitivity.[4]

Protocol 2: Radiometric Assay for Acyl-CoA Synthetase Activity

This assay is highly sensitive for measuring the activity of enzymes that produce acyl-CoAs.[2]

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer containing ATP, coenzyme A, Mg2+, and a radiolabeled fatty acid (e.g., [14C]oleic acid) bound to bovine serum albumin (BSA).

  • Initiate the reaction by adding the cell lysate or purified enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

2. Separation and Quantification:

  • Stop the reaction by adding a quenching solution.

  • Utilize differential phase partitioning to separate the radiolabeled fatty acid substrate from the newly formed radiolabeled acyl-CoA product.

  • Quantify the amount of radiolabeled acyl-CoA by scintillation counting.

Protocol 3: HPLC with Fluorescence Detection (HPLC-FLD)

This method requires derivatization of the acyl-CoA or its cleaved fatty acid to introduce a fluorescent tag.

1. Sample Preparation and Derivatization:

  • Extract acyl-CoAs from the sample as described in the LC-MS/MS protocol.

  • Hydrolyze the acyl-CoA to release the fatty acid.

  • Derivatize the free fatty acid with a fluorescent labeling agent (e.g., 9-fluorenylmethyl chloroformate).[3]

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.[3]

3. Fluorescence Detection:

  • Monitor the elution of the derivatized fatty acids using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorescent tag.

Visualizing the Workflow

To aid in the selection and implementation of these techniques, the following diagrams illustrate a typical experimental workflow and a relevant metabolic pathway.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Extraction Acyl-CoA Extraction (e.g., Protein Precipitation) Homogenization->Extraction Purification Optional: Solid-Phase Extraction (SPE) Extraction->Purification Radiometric Radiometric Assay Extraction->Radiometric LCMS LC-MS/MS Purification->LCMS HPLC_FLD HPLC-FLD Purification->HPLC_FLD Quantification Quantification LCMS->Quantification Radiometric->Quantification HPLC_FLD->Quantification Interpretation Biological Interpretation Quantification->Interpretation Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment and Handling

Before handling 3,8-Dihydroxytetradecanoyl-CoA, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2] Avoid direct contact with skin and eyes.[3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1][3]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Response

In the event of a spill, evacuate the area and prevent further spreading of the material. For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4] Collect the absorbed material and place it into a suitable, labeled container for disposal.[3][4] Do not allow the chemical to enter drains or waterways.[3][4] For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Procedures

The disposal of this compound and its contaminated waste must be carried out in strict accordance with all applicable local, state, and federal regulations.[1] It is crucial to consult with your institution's EHS department to ensure full compliance.

Key Disposal Steps:

  • Waste Collection: Collect all waste materials, including unused product, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be accurately labeled with the chemical name ("this compound waste"), associated hazards, and the date of accumulation.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[1][3] Never dispose of this chemical down the drain or in the regular trash.[3]

Summary of Safety and Disposal Information
AspectRecommendationCitation
Personal Protective Equipment Safety glasses/goggles, lab coat, chemical-resistant gloves.[1][2][3]
Handling Use in a well-ventilated area or chemical fume hood. Avoid contact with skin and eyes.[1][3]
Storage Tightly sealed container in a cool, dry, well-ventilated area.
Spill Cleanup Absorb with inert material, collect in a labeled container.[3][4]
Disposal Dispose of as hazardous waste through an approved contractor in accordance with all regulations.[1][3]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Collect Waste (Unused product, contaminated materials) A->B C Step 3: Place in a Labeled Hazardous Waste Container B->C D Step 4: Store Container in a Designated Secure Area C->D E Step 5: Consult with Institutional EHS Department D->E F Step 6: Arrange for Pickup by an Approved Waste Disposal Vendor E->F

Figure 1. Disposal Workflow for this compound

References

Personal protective equipment for handling 3,8-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,8-Dihydroxytetradecanoyl-CoA. The following procedures are based on best practices for handling specialized laboratory chemicals where a specific Safety Data Sheet (SDS) is not available, by referencing information for structurally related acyl-CoA derivatives.

Personal Protective Equipment (PPE)

The consistent use of appropriate Personal Protective Equipment is fundamental to safe laboratory practice. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards of skin and eye irritation associated with similar compounds.

PPE CategoryRecommended EquipmentRationale for Use
Eye Protection Chemical splash goggles or safety glasses with side shields.[1][2]To prevent eye contact with the chemical, which could cause serious irritation.[2][3]
Face Protection Face shield (in addition to goggles).[1]Recommended as an additional precaution when there is a heightened risk of splashes.[1]
Hand Protection Nitrile or other chemical-resistant gloves.[1]To avoid direct skin contact, which may lead to irritation or allergic skin reactions.
Body Protection A standard laboratory coat.To protect skin and personal clothing from potential contamination.
Respiratory Protection Generally not required when handled in a well-ventilated area. A fume hood is recommended if there is a potential for generating aerosols or dust.To prevent inhalation of the substance, especially if it becomes airborne.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Operational Plan: From Receipt to Use
  • Receiving and Inspection : Upon arrival, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during this initial inspection.

  • Storage : Store the compound in a cool, dry, and well-ventilated location.[2] The container should be kept tightly sealed. For long-term stability of acyl-CoA derivatives, storage at -20°C or below is often recommended; always consult the manufacturer's specific instructions.

  • Handling :

    • All manipulations of the compound, whether in solid or solution form, should be conducted in a designated area such as a chemical fume hood or a specific lab bench.

    • Take care to avoid the generation of dust or aerosols.

    • Always use properly calibrated instruments for weighing and dispensing.

    • Thoroughly wash hands with soap and water after handling is complete.[2]

  • Spill Management :

    • In the event of a small spill, ensure full PPE is worn before cleanup.

    • Use an inert absorbent material, such as vermiculite or sand, to contain and absorb liquid spills.

    • For solid spills, carefully sweep or scoop the material to minimize dust formation.

    • All contaminated materials should be placed in a sealed and clearly labeled container for proper disposal.

    • The spill area should be decontaminated with a suitable solvent or detergent, followed by a water rinse.

Disposal Plan

Responsible disposal of chemical waste is critical for environmental safety and regulatory compliance.

  • Waste Collection : All waste materials, including unused compound and contaminated lab supplies (e.g., pipette tips, tubes), must be collected in a designated, sealed, and clearly labeled waste container.

  • Disposal Method : Dispose of all chemical waste in accordance with your institution's hazardous waste management program.[2][3] Do not dispose of this chemical down the drain.

Experimental Protocol: Preparation of a Stock Solution

The following is a general protocol for preparing a stock solution of a research chemical like this compound.

  • Preparation : Conduct this procedure within a chemical fume hood. Ensure all recommended PPE is worn.

  • Weighing : On a calibrated analytical balance, tare a sterile microcentrifuge tube. Carefully add the desired mass of this compound and record the final weight.

  • Solubilization : To the weighed compound, add the calculated volume of an appropriate solvent (e.g., DMSO, buffer, or purified water, as dictated by your experimental needs) to achieve the target concentration. Some related compounds are soluble in DMSO.[4]

  • Mixing : Ensure the compound is completely dissolved by vortexing or gently agitating the sealed tube.

  • Storage : To maintain the integrity of the stock solution, it is advisable to create smaller aliquots to avoid multiple freeze-thaw cycles. Store these aliquots at the recommended temperature, typically -20°C or -80°C.

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound, from initial receipt to final disposal.

A Start: Receive Chemical B Inspect Container (Wear PPE) A->B C Store Appropriately (Cool, Dry, Ventilated) B->C D Prepare for Handling (Don PPE) C->D E Handle in Designated Area (Fume Hood if necessary) D->E F Spill Occurs? E->F G Execute Spill Management Protocol F->G Yes H Proceed with Experiment F->H No G->E I Collect Waste (Labeled, Sealed Container) H->I J Dispose of Waste (Institutional Hazardous Waste Program) I->J K End: Decontaminate Area & Remove PPE J->K

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.